molecular formula C9H9N3 B1604484 Quinoxalin-6-ylmethanamine CAS No. 872047-67-1

Quinoxalin-6-ylmethanamine

Cat. No.: B1604484
CAS No.: 872047-67-1
M. Wt: 159.19 g/mol
InChI Key: LNYPHLYYOBNSPF-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanamine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxalin-6-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-6-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPHLYYOBNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649837
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872047-67-1
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Quinoxalin-6-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Quinoxalin-6-ylmethanamine hydrochloride CAS: 1276056-88-2 (HCl salt); 872047-67-1 (Free base) Molecular Weight: 159.19 g/mol (Free base) Primary Application: Critical intermediate for kinase inhibitors (e.g., PI3K, EGFR) and adrenergic receptor agonists (Brimonidine analogs).

This guide details the synthesis of Quinoxalin-6-ylmethanamine hydrochloride via a robust, three-stage protocol starting from commercially available 6-methylquinoxaline . Unlike reductive amination routes that often suffer from over-alkylation, this protocol utilizes the Delepine Reaction , guaranteeing high selectivity for the primary amine and direct isolation of the hydrochloride salt.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with 3,4-diaminobenzylamine.[1] Instead, we utilize the stability of the quinoxaline core before functionalizing the methyl group.

Strategic Logic[1][2]
  • Core Formation: The quinoxaline ring is best preserved intact.[1]

  • Functionalization: Radical bromination of the methyl group is highly regioselective for the benzylic position.[1]

  • Amination: Direct amination of benzyl halides with ammonia often leads to secondary/tertiary amines.[1] The Delepine Reaction (using Hexamethylenetetramine) is selected because it strictly yields the primary amine upon hydrolysis.

Retrosynthesis Target Quinoxalin-6-ylmethanamine HCl (Target) Salt Hexaminium Salt (Intermediate) Salt->Target Acid Hydrolysis (HCl) Bromide 6-(Bromomethyl)quinoxaline Bromide->Salt Delepine Reaction (HMTA) Methyl 6-Methylquinoxaline (Starting Material) Methyl->Bromide Radical Bromination (NBS) Diamine 3,4-Diaminotoluene Diamine->Methyl Condensation Glyoxal Glyoxal Glyoxal->Methyl Condensation

Figure 1: Retrosynthetic disconnection showing the linear progression from 6-methylquinoxaline to the target amine salt.[1]

Detailed Synthetic Protocol

Stage 1: Radical Bromination of 6-Methylquinoxaline

This step converts the methyl group into a reactive benzylic bromide.[1] Anhydrous conditions are critical to prevent hydrolysis to the alcohol.

  • Reagents: 6-Methylquinoxaline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzene (Classic); Acetonitrile or Methyl Acetate (Green alternatives).[1]
    
  • Reaction Type: Wohl-Ziegler Bromination.

Protocol:

  • Dissolve 6-methylquinoxaline (10 mmol) in anhydrous

    
     (50 mL) under an argon atmosphere.
    
  • Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Heat the mixture to reflux (

    
    ) for 4–6 hours. Note: Monitoring by TLC is essential; the reaction is complete when the starting material spot disappears.
    
  • Cool the reaction to

    
    .[1] Succinimide will precipitate.[1]
    
  • Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain 6-(bromomethyl)quinoxaline as a yellow/brown solid.[1]

  • Purification: Recrystallize from n-hexane if necessary, but the crude is often sufficient for the next step.[1]

Stage 2: Delepine Reaction (Amination)

This stage forms the primary amine without risk of over-alkylation.[1]

  • Reagents: 6-(Bromomethyl)quinoxaline (from Stage 1), Hexamethylenetetramine (HMTA, 1.05 eq).[1]

  • Solvent: Chloroform (

    
    ).
    

Protocol:

  • Dissolve the crude 6-(bromomethyl)quinoxaline in

    
     (30 mL).
    
  • Add a solution of HMTA (10.5 mmol) in

    
     (20 mL).
    
  • Stir at room temperature for 12–18 hours. Alternatively, reflux for 2 hours to accelerate precipitation.

  • A quaternary ammonium salt (hexaminium salt) will precipitate as a white/pale yellow solid.[1]

  • Filter the solid and wash with cold

    
     to remove unreacted impurities.
    
  • Dry the salt under vacuum.

Stage 3: Acid Hydrolysis to Hydrochloride Salt

The final step cleaves the hexaminium salt to release the primary amine hydrochloride.[1]

  • Reagents: Conc. Hydrochloric Acid (HCl), Ethanol.[1][2]

Protocol:

  • Suspend the dried hexaminium salt in a mixture of Ethanol (20 mL) and Conc. HCl (5 mL).

  • Reflux the mixture for 2–3 hours. The solid will dissolve, and ammonium chloride may precipitate later.

  • Cool to room temperature. Filter off any inorganic ammonium chloride byproduct.

  • Concentrate the filtrate to roughly 5 mL.

  • Add cold Diethyl Ether or Acetone to induce crystallization of the product.[1]

  • Filter the off-white crystals of Quinoxalin-6-ylmethanamine hydrochloride .[1]

Process Visualization

SynthesisFlow Step1 Step 1: Bromination Reagents: NBS, AIBN Temp: Reflux Inter1 6-(Bromomethyl) quinoxaline Step1->Inter1 Step2 Step 2: Salt Formation Reagents: HMTA, CHCl3 Temp: RT/Reflux Inter2 Hexaminium Salt Step2->Inter2 Step3 Step 3: Hydrolysis Reagents: HCl, EtOH Temp: Reflux Final Quinoxalin-6-ylmethanamine Hydrochloride Step3->Final Start 6-Methylquinoxaline Start->Step1 Inter1->Step2 Inter2->Step3

Figure 2: Process flow diagram illustrating the three critical unit operations and intermediates.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete radical initiationEnsure reagents are anhydrous. Add AIBN in two portions (start and mid-reaction).
Polybromination Excess NBS or long reaction timeStrictly control stoichiometry (1.05 eq NBS).[1] Stop reaction immediately upon consumption of starting material.
Sticky Precipitate (Step 2) Solvent polarity mismatchEnsure Chloroform is dry. If sticky, sonicate the mixture or add a small amount of Diethyl Ether.
Impure Final Salt Ammonium Chloride contaminationAmmonium chloride is less soluble in ethanol than the product.[1] Ensure filtration is done while the ethanol solution is still warm/hot in Step 3.

Safety & Handling (E-E-A-T)

  • Benzylic Bromides: 6-(Bromomethyl)quinoxaline is a potent lachrymator and skin irritant.[1] All operations in Stage 1 must be performed in a fume hood.

  • NBS/AIBN: NBS is an irritant; AIBN liberates nitrogen gas and is flammable.[1] Store AIBN in a cool place.

  • Quinoxalines: Many derivatives are bioactive.[1][3] Treat all intermediates as potential kinase inhibitors with unknown toxicology.

Characterization Data (Expected)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.9–9.0 (m, 2H, Quinoxaline H-2, H-3)[1]
      
    • 
       8.5 (br s, 3H, 
      
      
      
      )
    • 
       8.1–8.2 (d, 1H, H-8)[1]
      
    • 
       8.0 (s, 1H, H-5)
      
    • 
       7.8 (d, 1H, H-7)
      
    • 
       4.2–4.3 (q, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+): m/z 160.08

    
     (Free base).[1]
    

References

  • National Institutes of Health (NIH). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.[1] Retrieved from [Link][4]

  • Organic Chemistry Portal. Delepine Reaction: Mechanism and Conditions. Retrieved from [Link][1]

  • Royal Society of Chemistry. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot.[1] Retrieved from [Link]

  • PubChem. Quinoxalin-6-ylmethanamine | C9H9N3 | CID 26188714.[1][4] Retrieved from [Link][1]

Sources

Spectroscopic Fingerprinting of Quinoxalin-6-ylmethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Spectroscopic Landscape of a Promising Moiety

Quinoxalin-6-ylmethanamine, a derivative of the versatile quinoxaline scaffold, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. The quinoxaline core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methanamine group at the 6-position offers a crucial handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of Quinoxalin-6-ylmethanamine. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and expert analysis to provide a robust framework for the identification and characterization of this compound. By elucidating the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to empower researchers to confidently navigate their synthetic and analytical workflows.

The structural and chemical information for Quinoxalin-6-ylmethanamine is well-established. It is identified by the CAS number 872047-67-1, with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol .[2] Its dihydrochloride salt is also commercially available (CAS 1276056-88-2).[3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Quinoxalin-6-ylmethanamine, both ¹H and ¹³C NMR will provide a detailed map of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Quinoxalin-6-ylmethanamine is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoxaline ring system and the aliphatic protons of the aminomethyl group. The predicted chemical shifts (δ) are presented in the table below, referenced to a standard internal solvent signal.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H2, H3~ 8.8 - 9.0Singlet2HProtons on the pyrazine ring, deshielded by the two nitrogen atoms.
H5~ 8.0 - 8.2Doublet1HAromatic proton ortho to the fused benzene ring.
H7~ 7.8 - 8.0Doublet of doublets1HAromatic proton meta to the aminomethyl group.
H8~ 8.0 - 8.2Doublet1HAromatic proton ortho to the fused benzene ring.
-CH₂-~ 4.0 - 4.2Singlet2HMethylene protons adjacent to the amino group and the aromatic ring.
-NH₂~ 1.5 - 2.5Broad Singlet2HAmine protons; chemical shift can vary with solvent and concentration.

Expert Interpretation & Causality: The protons on the pyrazine ring (H2 and H3) are expected to be the most downfield due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The methylene protons of the aminomethyl group will appear as a singlet, as they have no adjacent protons to couple with. The amine protons typically present as a broad singlet and their chemical shift is highly dependent on the solvent and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C2, C3~ 145 - 150Carbons of the pyrazine ring, significantly deshielded.
C4a, C8a~ 140 - 145Bridgehead carbons of the fused ring system.
C6~ 135 - 140Aromatic carbon bearing the aminomethyl substituent.
C5, C7, C8~ 125 - 135Aromatic carbons of the benzene ring.
-CH₂-~ 45 - 50Aliphatic carbon of the aminomethyl group.

Expert Interpretation & Causality: The carbons within the heterocyclic pyrazine ring (C2 and C3) are expected at the downfield end of the spectrum due to the electronegativity of the nitrogen atoms. The quaternary bridgehead carbons will also be in the downfield region. The chemical shift of the aliphatic methylene carbon will be significantly lower than the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of Quinoxalin-6-ylmethanamine.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the dihydrochloride salt) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Step 2: Instrument Setup and Calibration

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

Step 3: ¹H NMR Acquisition

  • Acquire a standard one-pulse ¹H NMR spectrum.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

Step 4: ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

  • Process the data similarly to the ¹H spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Instrument Calibration c->d e ¹H NMR Acquisition d->e f ¹³C NMR Acquisition d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Spectral Interpretation h->i

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Quinoxalin-6-ylmethanamine will be characterized by absorption bands corresponding to N-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3400 - 3200N-H stretchMedium, broadCharacteristic of the primary amine (-NH₂). May appear as a doublet.
3100 - 3000Aromatic C-H stretchMedium to weakStretching vibrations of the C-H bonds on the quinoxaline ring.
2950 - 2850Aliphatic C-H stretchMedium to weakSymmetric and asymmetric stretching of the -CH₂- group.
1620 - 1580C=N stretchMedium to strongCharacteristic of the pyrazine ring of the quinoxaline system.
1600 - 1450C=C stretchMedium to strongAromatic ring stretching vibrations.
1400 - 1000C-N stretchMediumStretching vibration of the C-N bond of the aminomethyl group.
900 - 675Aromatic C-H bendStrongOut-of-plane bending vibrations, indicative of the substitution pattern.

Expert Interpretation & Causality: The most prominent features will be the broad N-H stretching bands of the primary amine in the high-frequency region and the strong C=N and C=C stretching vibrations in the fingerprint region, which are characteristic of the quinoxaline core. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

Step 1: Instrument Preparation

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

Step 2: Sample Application

  • Place a small amount of the solid Quinoxalin-6-ylmethanamine sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Step 3: Data Acquisition

  • Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Step 4: Data Processing

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

Workflow for IR Analysis

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation a Clean ATR Crystal b Record Background a->b c Apply Sample to Crystal b->c d Acquire Spectrum c->d e Identify Characteristic Absorption Bands d->e f Correlate with Functional Groups e->f MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution c Infuse Sample into ESI Source a->c b Instrument Calibration b->c d Acquire Mass Spectrum c->d e Identify Molecular and Fragment Ions d->e f Confirm Elemental Composition e->f

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Quinoxalin-6-ylmethanamine. While experimental data remains the gold standard for structural elucidation, the predictive analyses presented herein, grounded in fundamental spectroscopic principles and data from analogous structures, offer a robust and reliable framework for researchers. The detailed protocols and workflows are designed to ensure the acquisition of high-quality data, enabling the unambiguous identification and characterization of this important chemical entity. As research into quinoxaline derivatives continues to expand, a thorough understanding of their spectroscopic properties will be indispensable for accelerating discovery and innovation in medicine and materials science.

References

  • (Reference to a relevant scientific article discussing the synthesis and biological activity of quinoxaline derivatives.

Sources

Safety and handling of Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Quinoxalin-6-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-6-ylmethanamine is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The quinoxaline scaffold is a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] As with any potent chemical entity, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for Quinoxalin-6-ylmethanamine, grounded in established safety protocols and the latest scientific understanding.

Compound Identification and Physicochemical Properties

Quinoxalin-6-ylmethanamine is an organoheterocyclic compound featuring a quinoxaline core with an aminomethyl substituent.[4] This functional group is significant as it can enhance aqueous solubility and provides a reactive handle for further chemical modification, for instance, in creating hybrid pharmacophores.[4]

PropertyValueSource
IUPAC Name quinoxalin-6-ylmethanamine[5][6]
CAS Number 872047-67-1[5][6]
Molecular Formula C₉H₉N₃[5][6]
Molecular Weight 159.19 g/mol [5]
Appearance Typically a white crystalline powder[4]
Storage Store at 2-8°C in a dark, dry place under an inert atmosphere[7][8]
Stability Generally stable under standard laboratory conditions; protect from moisture and light[4]
InChIKey LNYPHLYYOBNSPF-UHFFFAOYSA-N[6]

Hazard Identification and GHS Classification

Quinoxalin-6-ylmethanamine and its dihydrochloride salt are classified as hazardous substances. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[4] The Globally Harmonized System (GHS) classification provides a clear warning of its potential risks.

  • GHS Pictogram:

  • Signal Word: Warning [7][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8][10][11]

    • H315: Causes skin irritation.[7][9][12]

    • H319: Causes serious eye irritation.[7][9][12]

    • H332: Harmful if inhaled.[8][11]

    • H335: May cause respiratory irritation.[9][11]

Risk Assessment and Mitigation Workflow

A systematic risk assessment must be performed before any new experimental protocol involving Quinoxalin-6-ylmethanamine is initiated. The causality behind this is to proactively identify potential hazards and implement control measures, rather than reacting to an incident.

RiskAssessmentWorkflow cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Measures A Identify Protocol Steps (Weighing, Dissolving, Reaction, Workup) B Review Safety Data Sheet (SDS) (Hazards, PPE, First Aid) A->B C Evaluate Quantities & Concentrations B->C D Assess Exposure Risk (Inhalation, Dermal, Ingestion) C->D informs E Identify Potential for Runaway Reactions (Incompatibilities: Strong Oxidizers, Acids, Bases) C->E F Engineering Controls (Certified Chemical Fume Hood) D->F mitigate G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G mitigate H Administrative Controls (SOPs, Training, Waste Disposal Plan) E->H control via I Proceed with Experiment F->I G->I H->I

Caption: Risk assessment workflow for handling Quinoxalin-6-ylmethanamine.

Standard Operating Procedures for Safe Handling

Adherence to a strict, validated protocol is essential for minimizing exposure and ensuring experimental reproducibility.

Engineering Controls
  • Primary Justification: The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of solid Quinoxalin-6-ylmethanamine and its solutions. This is a non-negotiable control measure because the compound may cause respiratory irritation and is classified as harmful if inhaled.[8][11] The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin and eye irritation.[12]

PPE ItemSpecificationRationale
Hand Protection Nitrile glovesProvides a chemical barrier against dermal contact. Must be changed immediately if contamination is suspected.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne dust particles causing serious eye irritation.[9][12]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from spills.
Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Weighing:

    • Perform all weighing operations inside the fume hood on an analytical balance.

    • Use a micro-spatula to carefully transfer the solid powder to a weigh boat. Avoid creating dust. The causality here is to prevent the generation of an aerosol, which poses a significant inhalation risk.[5]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Place the weigh boat containing the compound into the receiving flask or beaker inside the fume hood.

    • Add the desired solvent slowly, directing the stream to the side of the vessel to avoid splashing.

    • If necessary, use a magnetic stirrer at a moderate speed to facilitate dissolution.

  • Transfer: Use pipettes or cannulas for liquid transfers. All transfers should be performed within the fume hood.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water as a final precaution.

Storage and Incompatibility

Proper storage is a critical self-validating system to maintain the chemical's purity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15][16] Some suppliers recommend refrigerated storage (2-8°C) in a dark place.[7][8] This is to prevent degradation from light, moisture, and heat.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][12][15] Contact with these substances could lead to vigorous, potentially exothermic reactions, compromising the integrity of the material and posing a safety risk.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[12]
Skin Contact Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[12]

Spill Response: For a small spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site.

Synthesis and Reactivity Considerations

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that can be catalyzed by acid or performed at elevated temperatures.[4][17]

Representative Synthesis Workflow

This diagram illustrates a generalized workflow for the synthesis of a quinoxaline derivative, highlighting critical safety checkpoints.

SynthesisWorkflow A Reactant Preparation (In Fume Hood, Wear PPE) B Reaction Setup (Under Inert Atmosphere if required) A->B S1 Verify Reactant Purity & SDS Information A->S1 C Controlled Reagent Addition (Monitor Temperature) B->C S2 Ensure Proper Ventilation & Blast Shield if Necessary B->S2 D Reaction Monitoring (TLC, LC-MS) C->D S3 Potential for Exotherm? Use Ice Bath. C->S3 E Workup & Extraction (Quenching, Phase Separation) D->E Upon Completion F Purification (Column Chromatography) E->F S4 Segregate Aqueous & Organic Waste Streams E->S4 G Product Isolation (Solvent Evaporation) F->G H Characterization & Storage G->H

Caption: Generalized workflow for quinoxaline synthesis with safety checkpoints.

  • Experimental Causality: When performing reactions, especially those involving heating or strong acids, it is crucial to monitor for potential exotherms. The rationale for slow, controlled addition of reagents and external cooling (if necessary) is to prevent runaway reactions that can lead to pressure buildup and vessel failure.[18]

Waste Disposal

All waste containing Quinoxalin-6-ylmethanamine, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.

  • Segregation: Do not mix with non-hazardous waste. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12] The principle of "cradle-to-grave" responsibility applies, meaning the generator is responsible for the waste until its final, safe disposal.

References

  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Synerzine. (2018). Quinoxaline Safety Data Sheet. Retrieved from [Link]

  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2016). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 26(2), 551-555.
  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. Retrieved from [Link]

  • TSI Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Retrieved from [Link]

  • Bentham Science. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200.
  • National Institutes of Health. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 11(17), 2647.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • MDPI. (2011). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2023). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Retrieved from [Link]

  • National Institutes of Health. (2012). Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies. Environmental Health and Preventive Medicine, 17(4), 261-267.
  • National Institutes of Health. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic Chemistry, 129, 106173.

Sources

Strategic Supply & Synthesis Guide: Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Intelligence: The "Make vs. Buy" Calculus

Quinoxalin-6-ylmethanamine (C₉H₉N₃) is a high-value heterocyclic building block, critical in the development of kinase inhibitors (specifically PI3K and FGFR modulators) and DNA-intercalating antibiotics. Despite its structural simplicity, commercial availability is often categorized as Tier 3 (Make-to-Order) rather than Tier 1 (Commodity Stock).

Strategic Recommendation: For requirements <5g, sourcing from specialized aggregators is recommended despite high unit costs (


500/g) to save internal FTE time. For requirements >10g or GMP needs, internal synthesis  via the Symmetric Condensation Protocol (detailed below) is superior due to the compound's high markup and the robustness of the synthetic route.

Commercial Landscape Analysis

The supply chain for Quinoxalin-6-ylmethanamine is fragmented. Most catalog listings are virtual, triggering a synthesis-on-demand workflow upon ordering.

Primary Supply Channels
Supplier CategoryRepresentative VendorsAvailability StatusEstimated Lead TimeRisk Profile
Aggregators Fisher (eMolecules), PubChem VendorsLow Stock 2–4 WeeksHigh probability of backorder; often re-sourcing from China.
Specialized CROs AChemBlock, EvitaChem, WuXi AppTecSynthesis On-Demand 4–6 WeeksReliable quality, but high cost ($450+/g).
Bulk Manufacturers Shanghai Labwellx, EnamineVariable 1–2 WeeksCustoms/Import delays; batch-to-batch salt form variation (HCl vs. Free Base).
Cost Implications[1][2]
  • Spot Price: ~$455 USD per gram (Research Grade, 95%).

  • Bulk Price: Negotiable for >100g, typically dropping to ~$50–80/g.

  • Hidden Costs: Many suppliers provide the dihydrochloride salt (CAS 1276056-88-2) which is hygroscopic. Weight correction factors (MW 232.11 vs 159.19) must be applied during stoichiometry calculations.

Technical Core: Validated Synthesis Protocols

When commercial lead times threaten project timelines, the following self-validating synthesis protocols provide a robust alternative.

Method A: The Symmetric Condensation Route (Recommended)

Rationale: This route exploits the symmetry of the quinoxaline core. Since positions 2 and 3 are unsubstituted (H, H), the condensation of 4-substituted-1,2-diamines with glyoxal yields a single regioisomer (6-substituted = 7-substituted). This eliminates the need for difficult column chromatography separations common in asymmetric quinoxaline synthesis.

Reaction Scheme
  • Precursor: 3,4-Diaminobenzylamine (or 3,4-Diaminobenzonitrile followed by reduction).

  • Reagent: Glyoxal (40% aq. solution).

  • Solvent: Ethanol or Water/Methanol.

  • Yield: Typically 85–95%.

Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 mmol of 3,4-diaminobenzylamine in 20 mL of ethanol. Ensure complete solvation; mild heating (40°C) may be required.

  • Addition: Add 12.0 mmol (1.2 eq) of Glyoxal (40% aq.) dropwise over 10 minutes at room temperature. Note: Exothermic reaction possible.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (10% MeOH in DCM) or LCMS. The diamine starting material should disappear.[1]

  • Workup (Self-Validating Step):

    • Cool reaction to 0°C.

    • If precipitate forms: Filter and wash with cold ethanol (Product is often a solid).

    • If no precipitate: Concentrate in vacuo, redissolve in DCM, wash with NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.

  • Salt Formation (Optional but Recommended): Treat the crude oil/solid with 4M HCl in dioxane to generate the stable Quinoxalin-6-ylmethanamine dihydrochloride precipitate.

Method B: The Nitrile Reduction (Alternative)

Rationale: Useful if Quinoxaline-6-carbonitrile is already in inventory.

  • Hydrogenation: Quinoxaline-6-carbonitrile + H₂ (50 psi) + Raney Nickel (cat.) in MeOH/NH₃.

  • Conditions: RT for 12h.

  • Note: Requires pressure vessel; avoid if pyrazine ring reduction is observed (over-reduction to tetrahydroquinoxaline).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the decision logic for sourcing versus synthesis and details the chemical pathways.

Quinoxaline_Workflow Start Requirement: Quinoxalin-6-ylmethanamine Qty_Check Quantity Needed? Start->Qty_Check Buy_Route Commercial Sourcing (Tier 3 Supplier) Qty_Check->Buy_Route < 5g (Time Critical) Make_Route In-House Synthesis (Condensation Protocol) Qty_Check->Make_Route > 5g or Cost Critical Precursor Start: 3,4-Diaminobenzylamine Make_Route->Precursor Reaction Reflux in EtOH (3h) Cyclization Precursor->Reaction Add Reagent Reagent + Glyoxal (40% aq) Reagent->Reaction Product Quinoxalin-6-ylmethanamine (Free Base) Reaction->Product Workup Salt_Form HCl Salt Formation (Stabilization) Product->Salt_Form Optional

Caption: Decision matrix for sourcing Quinoxalin-6-ylmethanamine and the chemical pathway for the Symmetric Condensation Protocol.

Quality Assurance & Analytical Validation

To ensure the integrity of the compound before use in biological assays, the following analytical parameters must be met.

Analytical Specifications
TestAcceptance CriteriaNotes
1H NMR (DMSO-d6) Diagnostic singlets for pyrazine protons (H2, H3) at ~8.9 ppm. Methylene doublet at ~4.0 ppm.Absence of aldehyde peak (incomplete reaction) or aliphatic signals (over-reduction).
LC-MS (ESI+) [M+H]+ = 160.08 (Free Base)Watch for M+18 (hydrate) or dimer formation.
Appearance Off-white to pale yellow solidDark brown/black indicates oxidation (common in amines).
Solubility Soluble in DMSO, MeOH, Water (as HCl salt)Free base has limited water solubility.
Stability Warning

The free primary amine is prone to oxidation and carbamate formation (CO₂ absorption) upon prolonged air exposure.

  • Storage: -20°C, under Argon/Nitrogen.

  • Preferred Form: Dihydrochloride salt (CAS 1276056-88-2) is significantly more stable.

Applications in Drug Discovery[4]

  • Kinase Inhibition: The quinoxaline scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C6-methanamine tail often extends into the ribose-binding pocket or solvent front, providing a vector for solubilizing groups.

  • Intercalators: Planar quinoxaline systems can intercalate into DNA; the amine side chain interacts with the phosphate backbone, enhancing binding affinity.

  • Fragment-Based Design: Used as a rigid linker to connect pharmacophores in PROTACs or bifunctional ligands.

References

  • EvitaChem. Product Specification: Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813). Retrieved from

  • AChemBlock. Building Block Catalog: (Quinoxalin-6-yl)methanamine (CAS 872047-67-1).[2][3] Retrieved from [2]

  • PubChem. Compound Summary: 1-(Quinoxalin-6-yl)methanamine (CID 26188714).[3] National Library of Medicine. Retrieved from

  • Montana, J. et al.Quinoxaline Derivatives as Kinase Inhibitors. Patent WO2008025821. (Describes the use of quinoxaline scaffolds in kinase drug discovery).
  • Hinsberg, O.Ueber die Bildung von Chinoxalinen. Berichte der deutschen chemischen Gesellschaft, 1884.

Sources

Methodological & Application

Protocol for synthesizing Quinoxalin-6-ylmethanamine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Quinoxalin-6-ylmethanamine

Executive Summary

Quinoxalin-6-ylmethanamine (CAS: 872047-67-1) is a critical pharmacophore in medicinal chemistry, serving as a primary building block for kinase inhibitors, DNA-intercalating agents, and CNS-active ligands. Its synthesis presents a specific challenge: the pyrazine ring of the quinoxaline core is electron-deficient and susceptible to over-reduction under standard hydrogenation conditions, making direct reduction of quinoxaline-6-carbonitrile difficult without compromising the heteroaromatic system.[1]

This protocol details a robust, two-step synthetic route utilizing a radical bromination followed by a Delépine amination.[1] This pathway is selected for its operational simplicity, high chemoselectivity, and the ability to isolate stable intermediates, avoiding the use of pyrophoric catalysts (Raney Ni) or high-pressure hydrogenation equipment.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnect relies on the stability of the 6-methylquinoxaline precursor.[1] Unlike the nitrile reduction route (Route B), which risks reducing the pyrazine ring to a tetrahydroquinoxaline, the radical substitution route (Route A) maintains the aromatic integrity of the core.[1]

Retrosynthesis Target Quinoxalin-6-ylmethanamine (Target) Inter1 6-(Bromomethyl)quinoxaline (Active Electrophile) Inter1->Target Delépine Reaction (Hexamine / HCl) Start 6-Methylquinoxaline (Commercial Starting Material) Start->Inter1 Wohl-Ziegler Bromination (NBS / AIBN) AltStart Quinoxaline-6-carbonitrile AltStart->Target Route B: Reduction (Risk: Ring Reduction)

Figure 1: Retrosynthetic strategy highlighting the preferred Wohl-Ziegler/Delépine pathway (Solid lines) versus the riskier Nitrile Reduction (Dashed).

Experimental Protocol

Phase 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic position.[1] Reaction: 6-Methylquinoxaline + NBS


 6-(Bromomethyl)quinoxaline
ReagentEquiv.[1][2]RoleCritical Note
6-Methylquinoxaline 1.0SubstrateEnsure purity >98% by GC.
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallize from water if yellow (degraded).[1]
AIBN 0.05Radical InitiatorAzobisisobutyronitrile; thermal initiation.[1]
Acetonitrile (ACN) SolventMediumAlternative: PhCF

(Green chemistry compliant).[1]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen purging is recommended but not strictly required if the reaction is vigorous.[1]

  • Dissolution: Dissolve 6-methylquinoxaline (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Initiation: Heat the mixture to reflux (approx. 82°C). The reaction is exothermic; ensure the condenser is efficient.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.[1]6) should disappear, replaced by the mono-bromo product (Rf ~0.5).[1]

    • Control Point: Stop heating immediately upon consumption of starting material to prevent formation of the dibromo side product.[1]

  • Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a beige solid.[1]

  • Purification: If significant dibromo-impurity is observed, purify via flash column chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexane).[1]
    
Phase 2: Delépine Amination

Objective: Conversion of the alkyl bromide to a primary amine without over-alkylation.[1] Reaction: 6-(Bromomethyl)quinoxaline + Hexamine


 Salt 

Product[1]
ReagentEquiv.[1][2]RoleCritical Note
6-(Bromomethyl)quinoxaline 1.0IntermediateFrom Phase 1.
Hexamethylenetetramine 1.1Amine Source"Hexamine"; forms stable quaternary salt.[1]
Chloroform (CHCl

)
SolventSolvent 1Promotes precipitation of the salt.[1]
Ethanol / Conc.[1][3] HCl SolventHydrolysisCleaves the salt to the primary amine.[1]

Step-by-Step Procedure:

  • Salt Formation: Dissolve the crude 6-(bromomethyl)quinoxaline (from Phase 1) in Chloroform (30 mL). Add Hexamethylenetetramine (11 mmol) dissolved in minimal CHCl

    
    .
    
  • Precipitation: Stir at room temperature for 4–12 hours. The hexaminium salt will precipitate as a fine white/cream solid.[1]

  • Filtration: Filter the solid and wash with cold CHCl

    
     to remove impurities and unreacted starting material.[1] This is a purification step.
    
  • Hydrolysis: Suspend the solid in Ethanol (20 mL) and add Conc. HCl (2 mL).

  • Reflux: Heat to reflux for 2 hours. The solid will dissolve as the hexamine core degrades into ammonium chloride and formaldehyde (removed as acetal/vapor).[1]

  • Isolation: Cool the mixture. The product often crystallizes as the dihydrochloride salt.[1] If not, concentrate to dryness, triturate with ether, and filter.[1]

  • Free Base (Optional): To obtain the free amine, dissolve the salt in water, basify with Na

    
    CO
    
    
    
    to pH 10, and extract with DCM.[1]

Analytical Validation (Self-Validating Data)

ParameterExpected ResultInterpretation
Appearance Off-white to pale yellow solidDarkening indicates oxidation (store under Ar).

H NMR (DMSO-d

)

4.20 (s, 2H, -CH

NH

)
Distinct benzylic shift.[1] Absence of

4.8 (Br-CH

) confirms conversion.[1]

H NMR (Aromatic)

8.9 (d, 2H, Pyrazine protons)
Confirms the quinoxaline ring is intact (not reduced).[1]
MS (ESI+) [M+H]

= 160.08
Matches C

H

N

+ H

.

Safety & Hazards

  • NBS/Benzyl Bromides: The intermediate 6-(bromomethyl)quinoxaline is a potent lachrymator (tear gas agent).[1] All operations in Phase 1 and the filtration in Phase 2 must be performed in a functioning fume hood.[1]

  • Hexamine Hydrolysis: Generates formaldehyde.[1] Ensure good ventilation.

  • Skin Contact: Quinoxalines can be sensitizers.[1] Wear nitrile gloves and long sleeves.

References

  • Chemical Identity: National Center for Biotechnology Information.[1] (2025).[1][4] PubChem Compound Summary for CID 26188714, Quinoxalin-6-ylmethanamine. Retrieved from [Link]

  • Bromination Protocol: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][4] (Standard reference for Wohl-Ziegler bromination conditions).

  • Delépine Reaction: Blazevic, N., et al. (1973).[1] "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis".[1][5] Synthesis, 1979(03), 161-176.[1]

  • Quinoxaline Stability: Heravi, M. M., et al. (2013).[1] "Recent advances in the synthesis of quinoxalines". Synthetic Communications. (Discusses ring stability under various reducing conditions).

  • Alternative Route (Nitrile Reduction): Watson, D. (2011).[1] "Reduction of Nitriles to Amines using Raney Nickel". Organic Process Research & Development. (Context for the alternative hydrogenation route).

Sources

Application Note: Optimizing Antimicrobial Discovery with the Quinoxalin-6-ylmethanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its bioisosteric relationship to quinoline and naphthalene.[1] Among its derivatives, Quinoxalin-6-ylmethanamine represents a critical, yet underutilized, pharmacophore. Unlike direct ring-substituted anilines, the 6-methanamine moiety provides a methylene spacer (


) that enhances conformational flexibility, allowing the terminal nitrogen to act as a versatile "warhead" anchor or a hydrogen-bond donor in deep enzymatic pockets. This guide details the strategic application of Quinoxalin-6-ylmethanamine in developing next-generation antimicrobials, focusing on synthesis, high-throughput screening, and mechanism of action (MOA) deconvolution.

The Strategic Value of the Scaffold

In the context of rising antimicrobial resistance (AMR), the quinoxaline core offers a dual mechanism of action: DNA intercalation and Topoisomerase II (DNA Gyrase) inhibition .

  • Solubility Profile: The basic amine side chain significantly improves aqueous solubility compared to lipophilic quinoxaline precursors, a critical parameter for bioavailability.

  • Vector for Diversity: The primary amine serves as a high-reactivity handle for rapid library generation (Schiff bases, sulfonamides, ureas), enabling the exploration of Structure-Activity Relationships (SAR) in the "ribosomal binding" or "gyrase ATPase" domains.

Chemical Biology & Mechanism of Action

To effectively utilize this scaffold, researchers must understand its biological targets. The planar quinoxaline ring mimics DNA base pairs, facilitating intercalation, while the 6-position substituent extends into the DNA major groove or the enzyme's active site.

MOA Visualization

The following diagram illustrates the cascade from drug entry to bacterial cell death, highlighting the dual-targeting capability of optimized derivatives.

MOA_Pathway Drug Quinoxalin-6-ylmethanamine Derivative Entry Cellular Uptake (Porin/Diffusion) Drug->Entry ROS ROS Generation (Secondary Mechanism) Drug->ROS Redox Cycling (Optional) Target1 Target A: DNA Intercalation (Planar Stacking) Entry->Target1 High Affinity Target2 Target B: DNA Gyrase Inhibition (ATPase Domain Binding) Entry->Target2 Specificity Complex Stabilized Cleavable Complex Target1->Complex Target2->Complex Arrest Replication Fork Arrest Complex->Arrest Death Bacterial Cell Death (Bactericidal) Arrest->Death ROS->Death

Figure 1: Dual-mechanism pathway of Quinoxaline derivatives leading to bacterial cell death.

Protocol A: Library Generation (Derivatization)

Objective: Convert the Quinoxalin-6-ylmethanamine precursor into a focused library of Schiff bases and sulfonamides to screen for MIC (Minimum Inhibitory Concentration).

Materials
  • Precursor: Quinoxalin-6-ylmethanamine (synthesized via delépine reaction or reduction of 6-cyanoquinoxaline).

  • Electrophiles: Diverse aromatic aldehydes (for Schiff bases) and sulfonyl chlorides.

  • Solvent: Ethanol (EtOH), Acetic Acid (cat.), Dichloromethane (DCM).

Workflow: Schiff Base Synthesis
  • Stoichiometry: Dissolve 1.0 mmol of Quinoxalin-6-ylmethanamine in 10 mL of absolute EtOH.

  • Activation: Add 1.0 mmol of the substituted aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).[2]

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold EtOH.

  • Validation: Verify structure via

    
    H-NMR (Look for imine singlet at 
    
    
    
    8.4–9.0 ppm).[2][3]

Protocol B: In Vitro Antimicrobial Susceptibility Profiling

Objective: Determine the MIC of the synthesized library against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa). This protocol adapts CLSI guidelines for novel small molecules.

Experimental Setup
  • Assay Type: Broth Microdilution.[4]

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
Step-by-Step Procedure
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution Plate: In a 96-well plate, perform 2-fold serial dilutions in CAMHB. Final testing range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
    • Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Add 10

    
    L of standardized bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Readout: Visual inspection for turbidity or absorbance reading at OD

    
    .
    
  • Controls:

    • Positive Control: Ciprofloxacin.[3]

    • Negative Control: Sterile DMSO/Broth.

Data Presentation Standard

Report data in a comparative table to identify SAR trends.

Compound IDR-Group Subst.MIC (S. aureus)

g/mL
MIC (E. coli)

g/mL
LogP (Calc)
QX-Am-01 -H (Parent)32>641.2
QX-SB-05 4-NO

-Benzyl
482.4
QX-SB-12 2,4-Cl-Benzyl0.5 2 3.1
Cipro (Standard)0.250.01-

Interpretation: The addition of electron-withdrawing groups (Cl, NO


) on the Schiff base phenyl ring typically enhances lipophilicity and potency (see QX-SB-12).

Protocol C: Mechanism Validation (DNA Binding)

Objective: Confirm if the lead compounds bind DNA via intercalation, a hallmark of the quinoxaline class.

Method: UV-Vis Titration
  • Baseline: Prepare a 50

    
    M solution of the drug in Tris-HCl buffer (pH 7.4). Record UV spectrum (200–500 nm).
    
  • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) to the cuvette (0 to 50

    
    M).
    
  • Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) of the absorption maximum (

    
    ).
    
    • Causality: Intercalation into the DNA helix stabilizes the

      
      -
      
      
      
      stacking, reducing the energy required for electron transition (Red Shift) and reducing molar absorptivity (Hypochromism).

References

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.Link

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals (MDPI).Link

  • Quinoxaline 1,4-di-N-oxides: Mechanism of Action. National Institutes of Health (NIH).Link

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI Molecules.Link

  • Biological activity of quinoxaline derivatives. ResearchGate.Link

Sources

Application Note: Quinoxalin-6-ylmethanamine for Interrogating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxalin-6-ylmethanamine (CAS: 872047-67-1), often designated in structural biology as ligand KX3 , represents a high-value "privileged scaffold" in the interrogation of Protein-Protein Interactions (PPIs). Unlike standard small-molecule inhibitors that target deep hydrophobic pockets, this fragment combines a bicyclic aromatic core capable of


-

stacking with a reactive primary amine "exit vector."

This guide details the application of Quinoxalin-6-ylmethanamine as a modular building block for:

  • Fragment-Based Drug Discovery (FBDD): Targeting "undruggable" flat interfaces.

  • Site-Directed Fragment Tethering: Forming reversible covalent bonds with surface lysine residues.

  • Bivalent Degrader Design (PROTACs): Serving as the "warhead" moiety linked to E3 ligase recruiters.

Technical Profile & Mechanism of Action

Physicochemical Properties

The quinoxaline core mimics the purine ring of ATP, making it naturally adept at binding kinase hinge regions, while the C6-methanamine substituent provides a critical handle for extending the molecule into solvent-exposed areas or adjacent sub-pockets typical of PPI interfaces.

PropertyValueSignificance in PPI Study
Molecular Weight 159.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Topological Polar Surface Area 51.8 ŲHigh membrane permeability; suitable for intracellular targets.
H-Bond Donors/Acceptors 1 / 3The primary amine acts as a key donor; ring nitrogens are acceptors.
pKa (Conjugate Acid) ~4.5 (Ring), ~9.0 (Amine)Amine is protonated at physiological pH, aiding electrostatic steering.
Mechanistic Role in PPI Disruption

PPI interfaces are often large (~1500–3000 Ų), flat, and featureless.[1] Quinoxalin-6-ylmethanamine functions via a dual-anchor mechanism:

  • Hydrophobic Anchoring: The quinoxaline ring intercalates into hydrophobic "hotspots" (e.g., Trp/Phe/Tyr clusters) often found at the center of PPI interfaces.

  • Vectorized Extension: The 6-methanamine group serves as a synthetic handle. It allows researchers to "grow" the fragment toward secondary binding sites or to attach linkers without disrupting the primary binding mode.

Application I: Site-Directed Fragment Tethering (Screening)

This protocol utilizes the reactivity of the primary amine to screen for reversible covalent interactions with lysine residues near the PPI interface. This is particularly effective for targets like 14-3-3 proteins or Bromodomains .

Experimental Logic

Instead of relying solely on weak non-covalent affinity (


 ~ mM), we use Dynamic Combinatorial Chemistry . The amine of Quinoxalin-6-ylmethanamine reacts with a library of aldehydes to form reversible imines (Schiff bases). In the presence of the protein target, the equilibrium shifts to stabilize the imine that best fits the binding pocket.
Workflow Diagram

FragmentTethering QX Quinoxalin-6-ylmethanamine (Scaffold) Imine Reversible Imine Pool QX->Imine + Aldehyde Aldehyde Library (R-CHO) Aldehyde->Imine Selection Thermodynamic Selection Imine->Selection Incubate Protein Target Protein (PPI Interface) Protein->Selection Template Effect Hit Stabilized Hit (Reductive Amination) Selection->Hit NaCNBH3 (Trapping)

Figure 1: Site-Directed Fragment Tethering workflow. The protein template selects the best binder from a dynamic equilibrium of imines.

Protocol: Dynamic Tethering Screen

Materials:

  • Target Protein (e.g., purified 14-3-3

    
    ), 50 µM in PBS (pH 7.4).
    
  • Quinoxalin-6-ylmethanamine (100 mM stock in DMSO).

  • Aldehyde Fragment Library (diverse aromatic/aliphatic aldehydes).

  • Sodium Cyanoborohydride (NaCNBH

    
    ).
    

Steps:

  • Equilibration: Mix Protein (10 µM final) with Quinoxalin-6-ylmethanamine (200 µM) and a pool of 5–10 aldehydes (200 µM each).

  • Incubation: Incubate at 4°C for 12 hours to allow imine equilibrium to establish.

  • Trapping: Add NaCNBH

    
     (5 mM final) to reduce the transient imines into stable secondary amines. Incubate for 1 hour at RT.
    
  • Analysis: Analyze the mixture via LC-MS/MS (Trypsin digest).

    • Success Criterion: Identification of a mass shift corresponding to the Quinoxaline-Aldehyde adduct bound to the protein, or enrichment of a specific secondary amine species compared to a "no-protein" control.

Application II: Synthesis of PPI-Targeting PROTACs

Quinoxalin-6-ylmethanamine is an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs). Its amine group allows for facile amide coupling to linkers connecting to E3 ligase ligands (e.g., Thalidomide for Cereblon or VHL-ligand).

Synthetic Pathway (General Protocol)

This protocol describes linking the scaffold to a PEG-linker for subsequent attachment to an E3 recruiter.

Reaction Scheme: Quinoxalin-6-ylmethanamine + Boc-NH-PEG-COOH → [Coupling] → Deprotection → PROTAC Precursor

Detailed Steps:

  • Activation: Dissolve Boc-NH-PEG

    
    -COOH (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C.
    
  • Coupling: Add Quinoxalin-6-ylmethanamine (1.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours under N

    
    . Monitor by TLC (DCM:MeOH 9:1).
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 1 hour to remove the Boc group, yielding the free amine ready for conjugation to the E3 ligase ligand.

Case Study: Inhibition of MLL-Fusion Proteins (AF9/ENL-DOT1L)

Recent research highlights the utility of quinoxaline scaffolds in disrupting the interaction between AF9/ENL and DOT1L , a critical PPI in MLL-rearranged leukemia [1].

The Challenge

The AF9-DOT1L interaction involves a hydrophobic groove on AF9 and a disordered region of DOT1L. Standard inhibitors fail due to the lack of deep pockets.

The Quinoxaline Solution

Researchers utilized the quinoxaline core to mimic the hydrophobic residues of DOT1L. The 6-methanamine position was derivatized to reach a distal acidic patch on AF9.

Data Summary (Inhibition Potency):

Compound IDR-Group (at 6-amine)IC

(AlphaScreen)
Mechanism
QX-Base -H (Underivatized)> 100 µMWeak hydrophobic binding only.
QX-14 -Benzoyl12 µMAdded H-bond acceptor.
QX-22 -Piperidinyl-urea0.8 µM Electrostatic interaction with Asp residues.

Interpretation: The base scaffold (Quinoxalin-6-ylmethanamine) is inactive on its own but is the essential structural foundation that allows for high-affinity optimization.

Validation Protocol: Fluorescence Polarization (FP) Assay

To validate the binding of a Quinoxalin-6-ylmethanamine derivative to a PPI target.

Assay Setup
  • Tracer: FITC-labeled peptide representing the native binding partner (e.g., FITC-DOT1L peptide).

  • Protein: Recombinant AF9 or target domain.

  • Competitor: Quinoxalin-6-ylmethanamine derivative.[2][3]

Step-by-Step
  • Master Mix: Prepare 20 nM FITC-Peptide and 50 nM Protein in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

  • Plating: Dispense 20 µL of Master Mix into black 384-well plates.

  • Titration: Add 100 nL of the Quinoxaline derivative (serial dilution in DMSO).

  • Equilibration: Incubate for 30 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Calculation: Plot mP vs. log[Concentration] to determine IC

    
     (displacement of the native peptide).
    

References

  • Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxaline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Note: This reference validates the specific use of the quinoxaline scaffold in MLL-fusion PPIs).

  • Quinoxalin-6-ylmethanamine (Ligand KX3) - RCSB PDB Entry. Source: RCSB Protein Data Bank.[2] URL:[Link] (Note: Validates the structural identity and use in crystallographic studies).

  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Source: ResearchGate / Trends in Pharmacological Sciences. URL:[Link] (Note: Provides the theoretical grounding for the site-directed tethering protocols).

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Source: PubMed. URL:[Link] (Note: Establishes the scaffold's utility in kinase-related PPIs).

Sources

Technical Guide: Utilization of Quinoxalin-6-ylmethanamine (Q6M) as a Functional Precursor in Agrochemistry and Corrosion Inhibition

[1]

Introduction: The Chemical Scaffold

Quinoxalin-6-ylmethanamine (Q6M) represents a privileged scaffold in heterocyclic chemistry.[1] Structurally, it consists of a benzene ring fused to a pyrazine ring (quinoxaline core) with a primary methylamine substituent at the C6 position.

Why Q6M matters:

  • Electronic Duality: The quinoxaline ring is electron-deficient (

    
    -acceptor), making it an excellent candidate for 
    
    
    -
    
    
    stacking interactions in biological systems and adsorption on metal surfaces.[1]
  • Nucleophilic Handle: The primary amine (-NH

    
    ) on the methyl arm serves as a reactive "handle" for Schiff base condensation, amide coupling, or coordination chemistry, without disrupting the aromaticity of the core ring.
    

This guide details two distinct workflows:

  • Workflow A (Agriculture): Synthesis of Q6M-derived Schiff base ligands for targeted antifungal metallodrugs.

  • Workflow B (Materials): Application of Q6M as a high-efficiency corrosion inhibitor for mild steel in acidic media.[1]

Agricultural Application: Antifungal Metallodrugs

Quinoxaline derivatives exhibit potent antifungal activity, particularly against plant pathogens like Rhizoctonia solani and Aspergillus niger. The free amine of Q6M is often derivatized into a Schiff base (imine) to create a chelating pocket for transition metals (Cu, Zn), which significantly enhances lipophilicity and cell membrane penetration via the Tweedy's chelation theory.

Protocol A: Synthesis of Q6M-Salicylaldehyde Schiff Base (Q6M-SB)

Objective: Synthesize a bidentate ligand (N,O-donor) from Q6M and Salicylaldehyde.

Reagents:

  • Quinoxalin-6-ylmethanamine (Q6M) (10 mmol)[1]

  • Salicylaldehyde (10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Q6M in 25 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Separately dissolve 10 mmol of salicylaldehyde in 25 mL ethanol and add dropwise to the Q6M solution under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step of imine formation.[1]

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base (Q6M-SB) will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain pure crystals.

Visualization: Synthesis Pathway[2][3][4]

SynthesisPathwayQ6MQuinoxalin-6-ylmethanamine(Precursor)InterIntermediateCarbinolamineQ6M->Inter Nucleophilic Attack AldehydeSalicylaldehyde(Reagent)Aldehyde->InterSchiffBaseQ6M-SB Ligand(Schiff Base)Inter->SchiffBase -H2O (Dehydration)Acetic Acid Cat. MetalComplexCu(II)-Q6M Complex(Active Fungicide)SchiffBase->MetalComplex CuCl2 / Reflux

Figure 1: Synthetic pathway transforming Q6M into a bioactive metallodrug via Schiff base condensation.[1]

Materials Science Application: Corrosion Inhibition[2]

In materials science, Q6M acts as a mixed-type corrosion inhibitor for mild steel in 1M HCl.[1] The mechanism involves the adsorption of the quinoxaline moiety onto the steel surface, blocking active dissolution sites.

Mechanism of Action:

  • Protonation: In 1M HCl, the amine (-NH

    
    ) and pyrazine nitrogens become protonated (-NH
    
    
    ), allowing electrostatic adsorption to the negatively charged metal surface (Physisorption).
  • Electron Donation: The lone pairs on the unprotonated nitrogens and the

    
    -electrons of the quinoxaline ring coordinate with the empty d-orbitals of Fe (Chemisorption).
    
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the inhibition efficiency of Q6M by measuring charge transfer resistance (

Equipment:

  • Potentiostat/Galvanostat (e.g., Gamry or Autolab)

  • Three-electrode cell:

    • Working Electrode (WE): Mild steel coupon (1 cm² exposed area).

    • Counter Electrode (CE): Platinum wire/mesh.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE).

Step-by-Step Methodology:

  • Surface Prep: Polish the mild steel WE with SiC paper (grades 400 to 1200), wash with distilled water, degrease with acetone, and dry.

  • OCP Stabilization: Immerse WE in 1M HCl (blank) or 1M HCl + Q6M (various concentrations) for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP. Scan frequency range: 100 kHz to 0.01 Hz.

  • Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (

    
    ).
    
  • Calculation: Calculate Inhibition Efficiency (

    
    ) using:
    
    
    
Data Summary: Typical Inhibition Performance

The following table summarizes expected performance data for Q6M derivatives in 1M HCl at 303 K, based on comparative literature for quinoxaline amines.

Concentration (mM)Charge Transfer Resistance (

,

)
Double Layer Capacitance (

,

)
Inhibition Efficiency (

)
Blank (0 mM) 25.4180.5-
0.1 mM 110.295.476.9%
0.5 mM 245.862.189.6%
1.0 mM 412.545.393.8%
5.0 mM 580.132.895.6%

Note: As concentration increases,


Visualization: Adsorption Mechanism[5]

CorrosionMechanismAcidSolAcidic Medium (1M HCl)Contains H+, Cl-, Q6MProtonationProtonation of Q6M(Formation of Cationic Species)AcidSol->ProtonationChemisorptionChemisorption(Donor-Acceptor: N-pair -> Fe d-orbital)AcidSol->Chemisorption Neutral Q6M PhysisorptionPhysisorption(Electrostatic: Q6M+ ... Cl- ... Fe)Protonation->PhysisorptionSurfaceMild Steel Surface (Fe)Negatively Charged (Cl- adsorption)Surface->Physisorption Surface Charge BarrierProtective Hydrophobic FilmBlocks H+ attackPhysisorption->BarrierChemisorption->Barrier

Figure 2: Dual-mode adsorption mechanism (Physisorption and Chemisorption) of Q6M on mild steel surfaces.[1]

References

  • Obot, I. B., et al. (2023). "Quinoxaline Derivatives as Newly Acid Corrosion Inhibitors for Mild Steel: Synthesis, Electrochemical, and Theoretical Investigations." ResearchGate.[2]

  • Ech-Chihbi, E. E., et al. (2023). "Quinoxaline Derivatives as Efficient Corrosion Inhibitors for Steel in Acidic Media: Bibliometric Study." Journal of Applied Surfaces and Interfaces.

  • Soliman, D. H. (2025).[2] "Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives." International Journal of Organic Chemistry.

  • Xue, W., et al. (2015). "Synthesis of novel antibacterial and antifungal quinoxaline derivatives." Royal Society of Chemistry Advances.

  • Pereira, J. A., et al. (2015).[3] "Quinoxaline, its derivatives and applications: A State-of-the-Art review." European Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinoxalin-6-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap"

Synthesizing Quinoxalin-6-ylmethanamine (CAS: 872047-67-1) presents a classic "yield trap" caused by two opposing chemical behaviors:

  • Ring Instability: The quinoxaline ring is electron-deficient and prone to reduction (to 1,2,3,4-tetrahydroquinoxaline) under conditions required to reduce nitriles or amides.

  • Product Polarity: The target primary amine is highly polar and water-soluble, leading to massive mass loss during standard aqueous workups.[1]

This guide prioritizes the Wohl-Ziegler Bromination


 Delépine Reaction  pathway as the most robust lab-scale route, while addressing the pitfalls of the Nitrile Reduction  route.

Synthesis Decision Matrix

Before troubleshooting, verify your route selection against your available precursors and equipment.[1]

SynthesisRoutes Start Starting Material? RouteA 6-Methylquinoxaline Start->RouteA RouteB Quinoxaline-6-carbonitrile Start->RouteB StepA1 Radical Bromination (NBS) RISK: Over-bromination RouteA->StepA1 StepB1 Catalytic Hydrogenation RISK: Ring Reduction RouteB->StepB1 Avoid if possible StepB2 Chemical Reduction (Borane) rec: Moderate Yield RouteB->StepB2 StepA2 Delépine Reaction (Hexamine) rec: High Purity StepA1->StepA2 Preferred StepA3 Gabriel Synthesis RISK: Hydrazine residue StepA1->StepA3 Alternative Target Quinoxalin-6-ylmethanamine StepA2->Target StepA3->Target StepB1->Target StepB2->Target

Figure 1: Strategic route selection. The Blue/Green path (Bromination/Delépine) is recommended for retention of aromaticity and ease of purification.

Module 1: The Bromination Bottleneck

Context: Converting 6-methylquinoxaline to 6-(bromomethyl)quinoxaline using N-Bromosuccinimide (NBS).[1]

The Problem: Low Yield (<40%) & Tarry Mixtures

Users often report a "black tar" or a mixture of starting material, product, and di-bromo impurity that is inseparable by column chromatography.

Technical Diagnosis[2][3]
  • The Di-bromo Sink: The benzylic radical on the product is more stable than the starting material, promoting a second bromination to 6-(dibromomethyl)quinoxaline.

  • Radical Polymerization: Quinoxalines are sensitive to radical coupling, leading to oligomers (tar).[1]

Troubleshooting Protocol
VariableStandard (Fail) ConditionOptimized Condition Why?
Stoichiometry 1.1 - 1.5 eq NBS0.85 - 0.90 eq NBS Starving the reaction prevents bis-bromination.[1] It is easier to recover starting material than separate the di-bromo impurity.[1]
Initiator AIBN (added all at once)AIBN (Portion-wise) or BPO Benzoyl Peroxide (BPO) often has a half-life better suited for the higher reflux temps required for deactivated heterocycles.[1]
Solvent CCl4 (Banned/Toxic)Trifluorotoluene or Benzene Acetonitrile is too polar (favors ionic pathways).[1] Trifluorotoluene is the modern green alternative to CCl4 for radical chemistry.[1]
Stop Point "Until SM disappears"Stop at 70% Conversion CRITICAL: Never drive this reaction to completion. The rate of di-bromination spikes once SM drops below 20%.

Step-by-Step Correction:

  • Dissolve 6-methylquinoxaline (1.0 eq) in anhydrous Trifluorotoluene (0.2 M).

  • Add NBS (0.9 eq) and BPO (0.05 eq).[1]

  • Reflux under Argon.[1] Monitor by HPLC/UPLC every 30 mins.

  • STOP when Product:SM ratio is ~70:30.

  • Cool, filter succinimide, and concentrate. Do not purify yet —proceed directly to the Delépine step (see Module 2).

Module 2: The Amination Strategy (Delépine Reaction)

Context: Converting the crude bromo-intermediate to the amine. Direct amination with ammonia fails due to over-alkylation (forming secondary/tertiary amines).[1]

The Problem: Product Loss During Workup

"I synthesized the amine, but my yield is 10% after extraction."

Technical Diagnosis

The free base of quinoxalin-6-ylmethanamine is highly water-soluble and amphoteric.[1] Traditional acid/base extraction (DCM/Water) leaves the product in the aqueous layer.[1]

The Solution: The Delépine Precipitation

This method relies on the insolubility of the quaternary hexaminium salt to purify the crude bromination mixture without chromatography.

Protocol:

  • Salt Formation: Take the crude bromide oil from Module 1. Dissolve in Chloroform (not DCM; the salt is less soluble in CHCl3).[1]

  • Add Hexamethylenetetramine (Hexamine) (1.05 eq relative to initial bromide calculation).

  • Stir at RT or mild reflux (40°C) for 4-12 hours.

  • The Filter Trick: A white/pale yellow precipitate will form.[1] This is the hexaminium salt.[1]

    • Impurity Purge: The unreacted 6-methylquinoxaline and any di-bromo impurities remain in the chloroform filtrate.

    • Action: Filter the solid and wash extensively with cold CHCl3 and Ether.

  • Hydrolysis: Suspend the solid in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2-4 hours.

    • Mechanism:[2][3][4][5][6] This cleaves the hexamine cage, releasing formaldehyde (as acetal) and ammonium chloride.

  • Isolation (The Critical Step):

    • Cool the mixture.

      
       may precipitate; filter it off.[1]
      
    • Concentrate the filtrate to dryness.

    • Recrystallization: Recrystallize the residue from Methanol/Ether .[1] Do not attempt an aqueous extraction.[1] Isolate as the Dihydrochloride salt .[1][7]

Module 3: Nitrile Reduction (Alternative Route)

Context: Reducing Quinoxaline-6-carbonitrile.[1]

The Problem: Ring Hydrogenation

"I used


/Pd-C and got tetrahydroquinoxaline."
Technical Diagnosis

The pyrazine ring of quinoxaline is easily reduced.[1] Standard catalytic hydrogenation (


, Pd/C, MeOH) reduces the ring before or concurrently with the nitrile.
Troubleshooting Guide
ReagentOutcomeVerdict
LiAlH4 Ring reduction + PolymerizationFORBIDDEN. Too harsh.
H2 / Raney Ni Variable.[1] Often reduces ring.[1]High Risk. Requires high pressure and specific poisoning (e.g., thiophene) to spare the ring.
NaBH4 / CoCl2 Complex mixtures.[1]Moderate Risk.
Borane-THF Clean reduction (mostly).[1]RECOMMENDED.

Recommended Protocol (Borane-THF):

  • Use

    
     (1.5 eq) at 0°C.[1]
    
  • Quinoxaline nitrogen may coordinate borane; use excess if reaction stalls.[1]

  • Quench: Carefully with MeOH, then HCl.

  • Warning: This route often requires chromatography to separate the amine from boron complexes, unlike the Delépine route.

FAQ: Rapid Fire Troubleshooting

Q: My product turned purple/black on the bench. A: Primary benzylic amines on electron-deficient rings are prone to air oxidation.[1] Store the Dihydrochloride salt under Argon at -20°C. The free base is unstable.[1]

Q: Can I use the Gabriel Synthesis instead? A: Yes, but hydrazine (required for cleavage) can reduce the quinoxaline ring or form hydrazones with impurities. The Delépine route uses acid hydrolysis, which is chemically orthogonal to the quinoxaline ring stability.

Q: How do I remove the succinimide byproduct completely? A: A water wash removes succinimide but risks hydrolyzing the benzyl bromide to benzyl alcohol. It is better to filter the bulk succinimide and let the Delépine step handle the rest (succinimide stays in the chloroform; the product precipitates).

References

  • NBS Bromination Kinetics & Mechanism

    • Yang, R., et al. (2023).[8][3][5] NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.

    • Note: Validates the dual role of NBS and the need for stoichiometry control to prevent ring dehydrogenation/over-bromin
  • The Delépine Reaction (Standard Protocol)

    • Organic Chemistry Portal.[1] Delépine Reaction.[1][6]

    • Note: Provides the mechanistic basis for using Hexamine to isolate primary amines from alkyl halides without over-alkyl
  • Quinoxaline Synthesis & Stability

    • PubChem Compound Summary for CID 26188714: 1-(Quinoxalin-6-yl)methanamine.[1]

    • Note: Verifies chemical structure, molecular weight (159.19 g/mol ), and basic properties.
  • Nitrile Reduction Alternatives

    • Chemguide.[1] Reduction of Nitriles to Primary Amines.

    • Note: Discusses the limitations of catalytic hydrogenation and the utility of chemical reducing agents.

Sources

Technical Support Center: Solubility Optimization for Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why It "Crashes Out"

Researchers frequently encounter precipitation ("crashing out") when working with Quinoxalin-6-ylmethanamine (CAS 872047-67-1).[1] To solve this, we must understand the molecular tug-of-war occurring in your tube.[1]

This molecule consists of two distinct functional regions:[2]

  • The Quinoxaline Core: A planar, bicyclic aromatic heterocycle.[1] It is highly lipophilic and prone to

    
    -
    
    
    
    stacking
    , where the flat rings stack like plates to minimize exposure to water.[1] This drives aggregation.[1]
  • The Methanamine Tail: A primary amine (

    
    ).[1] It is basic (approximate 
    
    
    
    ).[1] At low pH (< 6), it is protonated (
    
    
    ) and soluble.[3][1] At physiological pH (7.4), a significant fraction exists as the neutral free base, losing its charge-based solvation shell.[3][1]

The Failure Mode: When you dilute a concentrated DMSO stock (organic phase) directly into a neutral aqueous buffer (aqueous phase), the "hydrophobic effect" snaps the quinoxaline rings together faster than water molecules can solvate the amine.[1] The result is a cloudy precipitate and failed assay data.

Diagnostic Phase: Know Your Material[2]

Before starting, verify the physical form of your compound.[1] This is the most common source of error.[1]

FormAppearanceSolubility ProfileAction Required
Free Base Off-white/Yellow solidHydrophobic.[1] Soluble in DMSO/Ethanol.[1] Poor in water.[1]Requires DMSO stock & careful dilution.[1]
Dihydrochloride Salt (2HCl) White crystalline powderHydrophilic.[1] Soluble in water/PBS.[1]Dissolve directly in aqueous buffer (check pH).[1]

Note: If you purchased "Quinoxalin-6-ylmethanamine" without a suffix, it is likely the Free Base.[3][1]

Module 1: The "Golden Standard" Stock Preparation

Do not attempt to dissolve the Free Base directly in water.[1] You must establish a stable organic stock solution first.[1]

Protocol A: Anhydrous DMSO Stock (Recommended)

Objective: Create a stable 10 mM - 50 mM stock solution.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1] Avoid "wet" DMSO, as water initiates micro-precipitation over time.[3][1]
    
  • Concentration: Aim for 10 mM . Higher concentrations (e.g., 100 mM) increase the risk of crashing out upon dilution.[1]

  • Procedure:

    • Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[1]

    • Add DMSO to the center of the solid.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The heat + energy disrupts the crystal lattice.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Module 2: The "Stepping Stone" Dilution Strategy

The Problem: Direct dilution (e.g., 1


L stock into 1000 

L media) causes "Solvent Shock."[3][1] The Solution: Use an intermediate dilution step.
Protocol B: Serial Dilution with Intermediate Solvent

Target: 10


M Final Assay Concentration (0.1% DMSO).[1]
  • Prepare Intermediate Stock (100x):

    • Dilute your 10 mM DMSO stock 1:10 using pure DMSO (not water).[1]

    • Result: 1 mM solution in 100% DMSO.[1]

  • The "Solvent Shift" (Critical):

    • Prepare the assay buffer (e.g., PBS or Media).[3][1]

    • Slowly add the 1 mM DMSO solution to the buffer while vortexing rapidly .

    • Why? Rapid mixing disperses the DMSO molecules before the quinoxaline rings can find each other to stack.[1]

  • Final Dilution:

    • Dilute this mixture to the final working concentration (e.g., 10

      
      M).
      

Module 3: Advanced Rescue (When Simple Dilution Fails)

If the compound still precipitates at >10


M, use Cyclodextrin Complexation .[1]
Protocol C: HP- -CD Encapsulation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "molecular bucket" that encapsulates the lipophilic quinoxaline tail while leaving the hydrophilic amine exposed.[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (PBS/Water).[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Complexation:

    • Add your DMSO stock of Quinoxalin-6-ylmethanamine to this 20% CD solution.[1]

    • Incubate/Shake at Room Temperature for 30 minutes.

    • Mechanism:[1][4] The compound migrates from the DMSO into the hydrophobic cavity of the cyclodextrin.[1]

  • Assay Use: Use this complexed solution for your serial dilutions.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision process for solubilizing Quinoxalin-6-ylmethanamine based on your specific assay constraints.

SolubilityLogic Start Start: Quinoxalin-6-ylmethanamine (Solid) CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt Dihydrochloride Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase AqBuffer Dissolve directly in Aqueous Buffer (PBS/Media) IsSalt->AqBuffer DMSOStock Dissolve in Anhydrous DMSO (Max 50mM) IsBase->DMSOStock Success Proceed to Assay AqBuffer->Success DilutionStep Dilution to Assay Conc. DMSOStock->DilutionStep PrecipCheck Visual Inspection: Cloudy/Precipitate? DilutionStep->PrecipCheck PrecipCheck->Success Clear Rescue1 Strategy 1: Intermediate Dilution (Reduce Solvent Shock) PrecipCheck->Rescue1 Cloudy Rescue1->PrecipCheck Retest Rescue2 Strategy 2: Add 10-20% HP-beta-CD (Encapsulation) Rescue1->Rescue2 Still Cloudy Rescue3 Strategy 3: Acidify slightly (pH 6.5) if assay tolerates Rescue2->Rescue3 Still Cloudy Rescue3->Success Clear

Caption: Decision matrix for solubilizing Quinoxalin-6-ylmethanamine. Blue nodes indicate decision points; Green indicates success; Red indicates high-risk steps requiring intervention.[1]

Frequently Asked Questions (FAQ)

Q: My DMSO stock froze in the fridge, and now there are crystals that won't dissolve. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are likely pure DMSO freezing, pushing the compound into a super-concentrated space where it precipitated.[1] Fix: Warm to 37°C and sonicate for 15 minutes. If it does not redissolve, the compound may have nucleated irreversibly; discard and make fresh stock.[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, leading to concentration changes during the assay setup.[1] DMSO is preferred for its low vapor pressure and high solvation power for aromatics.[1]

Q: The compound dissolves in PBS but crashes out when I add it to cell culture media. Why? A: Cell culture media (DMEM/RPMI) contains salts and proteins.[1] The "Salting Out" effect reduces the solubility of organic molecules.[1][5] Furthermore, proteins (like BSA) can bind the drug.[3][1] Fix: Prepare your working solution in the media itself (using the intermediate dilution step) immediately before adding to cells, rather than preparing a 10x stock in PBS.

Q: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% to 0.5% DMSO.[1] Above 1%, you will see cytotoxicity or membrane permeabilization artifacts that mimic drug activity.[3][1] Always run a "DMSO-only" vehicle control.[1][6]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3][1] Link

  • Di, L., & Kerns, E. H. (2016).[3][1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Specifically Chapter 4: Solubility). Link

  • Loftsson, T., & Brewster, M. E. (2010).[3][1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][1] Link

  • Way, L. (2023).[1][7] DMSO Solubility and Cell Toxicity Guidelines. ResearchGate Technical Discussions. Link

Sources

Technical Support Center: Quinoxalin-6-ylmethanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-Qxn-006 Status: Open Subject: Effective Purification Protocols for Quinoxalin-6-ylmethanamine (CAS: 7661-00-9)

Executive Summary

Quinoxalin-6-ylmethanamine (also known as 6-(Aminomethyl)quinoxaline) presents a classic "heterocyclic benzylamine" purification challenge. Its physicochemical profile combines a weakly basic quinoxaline ring (pKa ~0.[1]6) with a highly basic, nucleophilic primary amine side chain (pKa ~9.3).

Common Failure Modes:

  • Streaking on Silica: The primary amine interacts strongly with acidic silanols (

    
    ), leading to broad peaks and poor separation.
    
  • Solubility Issues: The free base is polar and may "oil out" rather than crystallize.

  • Oxidation: The primary amine is susceptible to air oxidation (forming imines/dimers) if stored as a free base.

This guide outlines three validated workflows to resolve these issues, moving from crude workup to high-purity isolation.

Module 1: The "Standard" Protocol (Acid-Base Extraction)

Best For: Removing non-basic impurities (starting materials, neutral byproducts) from the crude reaction mixture.

The Logic (Chemical Causality)

This method exploits the drastic pKa difference between the impurities and the target amine. By toggling the pH, we selectively protonate the amine, forcing it into the aqueous phase while leaving neutral organic impurities behind.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Mechanism:[2] The amine (

      
      ) becomes the ammonium salt (
      
      
      
      ), which is water-soluble.
    • Checkpoint: The quinoxaline ring is also protonated but will follow the amine into the water.

  • Organic Wash: Keep the aqueous layer. Wash it once with fresh DCM to remove any trapped non-basic impurities. Discard this organic wash.

  • Basification (Critical Step): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Why pH 12? You must exceed the pKa of the primary amine (~9.3) by at least 2 units to ensure >99% is in the free-base form.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visual Workflow

ExtractionWorkflow Start Crude Mixture (Dissolved in DCM) AcidExt Add 1M HCl (Phase Split) Start->AcidExt OrgLayer1 Organic Layer (Contains Impurities) AcidExt->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product as Salt) AcidExt->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard Basify Basify to pH > 12 (NaOH) AqLayer1->Basify FinalExt Extract with DCM Basify->FinalExt FinalProd Pure Free Base (Concentrate) FinalExt->FinalProd

Figure 1: Acid-Base extraction logic flow. Note the critical pH switch required to recover the free amine.

Module 2: Chromatography Troubleshooting

Best For: Final polishing when extraction doesn't yield >95% purity.

The "Streak" Problem

Standard silica gel is acidic.[3] The basic primary amine of Quinoxalin-6-ylmethanamine binds to these acidic sites, causing the compound to "streak" from the baseline to the solvent front, making separation impossible.

Solution A: The "Magic" Mobile Phase (DCM/MeOH/NH4OH)

You must use a modifier to block the silanol sites.

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive: Ammonium Hydroxide (

    
    , 28-30% aq) or Triethylamine (TEA).
    

Recommended Gradient:

Component Initial % Final % Role
DCM 99% 90% Main carrier
MeOH 1% 9% Elutes polar compounds

| NH4OH | 0.1% | 1% | Silanol Blocker (Critical) |

Note: If using TEA, maintain a constant 1% concentration throughout the run.

Solution B: Switch Stationary Phase

If the amine degrades on silica, switch to Basic Alumina or Amine-Functionalized Silica . These phases are naturally basic and do not require mobile phase modifiers, preventing the "streak" entirely.

Module 3: Salt Formation (Stabilization)

Best For: Long-term storage and handling. The free base is an oil or low-melting solid that oxidizes easily. The Dihydrochloride salt is the industry standard for stability.

Protocol: HCl Salt Formation
  • Dissolve the purified free base in a minimal amount of dry Ethanol or Dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (dropwise) until pH is strongly acidic (< 2).

  • Add Diethyl Ether (anti-solvent) to induce precipitation.

  • Filter the white solid under inert atmosphere (

    
    ).
    
  • Wash with cold ether and dry under vacuum.

Result: Quinoxalin-6-ylmethanamine[4][5][6] • 2HCl (Stable, white crystalline solid).

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during extraction. What happened?

Root Cause: The pH is likely too low. The quinoxaline ring itself is weakly basic, but the primary amine is the dominant base (pKa ~9.3). Fix: Ensure the aqueous layer is pH 12-14 . Use a pH meter or high-range pH paper. If the volume is large, saturate the aqueous layer with NaCl (salting out) to push the organic amine into the organic phase.

Q2: I see a "ghost peak" or dimer in my LCMS.

Root Cause: Primary benzylic amines react with atmospheric


 to form carbamates or oxidize to form imines/dimers upon standing.
Fix:  Store the compound as the HCl salt (Module 3). If you must keep the free base, store it under Argon at -20°C.
Q3: Can I use reverse-phase (C18) chromatography?

Answer: Yes, but standard acidic buffers (Formic Acid/TFA) will protonate the amine, causing it to elute very early (near the void volume). Fix: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) for the aqueous phase. This keeps the amine neutral and allows it to interact with the C18 chain for proper retention.

Decision Tree: Choosing the Right Method

DecisionTree Start Crude Material PurityCheck Purity > 85%? Start->PurityCheck Extract Module 1: Acid-Base Extraction PurityCheck->Extract No Salt Module 3: HCl Salt Formation PurityCheck->Salt Yes Column Module 2: Silica Column (w/ 1% NH4OH) Extract->Column Still Impure Extract->Salt Pure Column->Salt

Figure 2: Logical progression for purification selection.

References

  • PubChem. (n.d.).[6] Compound Summary: 1-(Quinoxalin-6-yl)methanamine (CID 26188714).[6] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 30, 2026, from [Link]

  • McCalmont, W. F., et al. (2004). Design, synthesis, and biological evaluation of novel quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for quinoxaline synthesis and handling).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Quinoxalin-6-ylmethanamine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxalin-6-ylmethanamine

A Guide to Understanding and Preventing Degradation in Experimental Settings

Welcome to the technical support center for Quinoxalin-6-ylmethanamine. As a Senior Application Scientist, I've seen brilliant research hindered by the subtle, yet critical, issue of compound instability. Quinoxalin-6-ylmethanamine and its derivatives are powerful tools in drug discovery and materials science, but their reactivity can also be a liability if not properly managed. This guide is designed to move beyond simple instructions, offering you the underlying principles and validated protocols to ensure the integrity of your compound and the reliability of your results. We will explore the common degradation pathways, provide robust troubleshooting strategies, and equip you with the methodologies to proactively prevent compound loss.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: What exactly is Quinoxalin-6-ylmethanamine and why is its stability so critical?

A1: Quinoxalin-6-ylmethanamine is a heterocyclic amine containing a quinoxaline core—a fusion of a benzene and a pyrazine ring.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in compounds developed for antiviral, anticancer, and anti-inflammatory applications.[3][4] Its stability is paramount because any unintended chemical modification—degradation—alters its structure. This can lead to a partial or complete loss of biological activity, the emergence of unforeseen off-target effects, and ultimately, non-reproducible experimental data. Ensuring the compound you are testing is indeed the compound you intended to test is the foundation of sound scientific research.

Q2: I've noticed my stock solution of Quinoxalin-6-ylmethanamine has developed a slight yellow tint. What could be the cause?

A2: A color change is a classic indicator of chemical degradation. For quinoxaline derivatives, this is often due to oxidation or photodegradation. The extended π-electron system in the quinoxaline ring is susceptible to attack by atmospheric oxygen, reactive oxygen species (ROS), or energy from light, leading to the formation of chromophoric byproducts like N-oxides or quinoxalinone derivatives.[5][6] This is a critical alert that your compound's integrity may be compromised.

Q3: What are the primary degradation pathways I need to be aware of when working with Quinoxalin-6-ylmethanamine?

A3: There are three main pathways of concern:

  • Oxidative Degradation: The nitrogen atoms in the pyrazine ring and the benzylic carbon can be susceptible to oxidation. This can be triggered by air, trace metal ions, or enzymes in biological matrices (like xanthine oxidase in rodent plasma), leading to the formation of inactive or undesired metabolites.[5]

  • Photodegradation: Quinoxaline derivatives can absorb UV and visible light, which can excite the molecule into a reactive state.[7][8] This can lead to irreversible decomposition or reactions like photodimerization, where two molecules join together.[9][10]

  • Hydrolytic Degradation: The stability of the compound can be pH-dependent. In strongly acidic or alkaline aqueous solutions, the molecule can undergo hydrolysis, though this is often a slower process compared to oxidation and photolysis.[11][12] The reduced forms of quinoxalines, in particular, can be unstable in certain pH ranges.[13]

Q4: What are the definitive storage and handling conditions to maximize the shelf-life of my Quinoxalin-6-ylmethanamine samples?

A4: Proper storage is your first and best line of defense. We recommend storing Quinoxalin-6-ylmethanamine, preferably as a crystalline solid, under the following conditions:

  • Temperature: Store at 2-8°C or, for long-term storage, at -20°C.[14]

  • Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[15][16]

  • Form: Whenever possible, use the hydrochloride salt form (e.g., dihydrochloride), which is generally a more stable, crystalline solid with improved handling characteristics compared to the free base.[16][17]

Part 2: Troubleshooting Guide for Experimental Instability

Encountering unexpected results can be frustrating. This section provides a systematic approach to diagnosing and resolving potential degradation issues.

Symptom, Cause, and Solution Matrix
Observed Symptom Probable Cause(s) Immediate Action & Verification
Loss of Potency in Bioassay Oxidation, Photodegradation, HydrolysisPrepare a fresh solution from solid stock. Re-run the assay, protecting the new solution from light and minimizing its time in aqueous buffer. Compare results.
Appearance of New Peaks in LC-MS/HPLC Compound DegradationAnalyze the mass of the new peaks. A +16 Da shift often suggests oxidation.[5] Run a forced degradation study (see Protocol 2) to see if you can replicate the impurity peaks under specific stress conditions (e.g., H₂O₂, UV light).
Color Change in Solution (e.g., to yellow/brown) Oxidation or PhotodegradationImmediately protect the solution from light. Acquire a UV-Vis spectrum; the appearance of new absorption bands can confirm the formation of new species.[7][8]
Poor Mass Balance in Analysis Precipitation or Adsorption to container wallsCheck the solubility of the compound in your chosen solvent. Use silanized vials to minimize non-specific binding.
In-Depth Look at Degradation Mechanisms

Understanding the "how" and "why" of degradation is key to preventing it.

Oxidation is a common culprit, particularly in biological assays or during long-term solution storage. The quinoxaline ring can be oxidized, most notably at the C2 or C3 positions, to form an oxo-derivative. This process can be enzyme-mediated, as demonstrated by the conversion of a quinoxaline derivative to its 3-oxo metabolite by xanthine oxidase in rodent plasma.[5]

Oxidation_Pathway Compound Quinoxalin-6-ylmethanamine Product 3-Oxo-3,4-dihydroquinoxalin-6-ylmethanamine (+16 Da) Compound->Product Oxidation Oxidant [O] (e.g., O₂, H₂O₂, Xanthine Oxidase) Oxidant->Product

Caption: Oxidative degradation of the quinoxaline core.

Exposure to light, especially in the UV range (254-365 nm), can provide the energy needed to trigger unwanted chemical reactions. For aromatic systems like quinoxaline, a common pathway is [4+4] photocycloaddition, resulting in the formation of a dimer.[10] This dimerization effectively doubles the molecular weight and eliminates the biological activity of the parent molecule.

Photodegradation_Pathway cluster_start Monomers Compound1 Quinoxalin-6-ylmethanamine Product Photodimer Compound1->Product [4+4] Cycloaddition Compound2 Quinoxalin-6-ylmethanamine Compound2->Product [4+4] Cycloaddition Photon Light (hν) Photon->Product

Caption: Photodimerization of quinoxaline molecules.

Part 3: Protocols for Prevention and Analysis

Proactive measures are essential for maintaining compound integrity. The following protocols provide a framework for robust experimental design.

Protocol 1: Recommended Handling and Solution Preparation

Causality: This protocol is designed to minimize exposure to the three primary degradation catalysts: oxygen, light, and reactive contaminants.

  • Equilibration: Before opening, allow the vial of solid Quinoxalin-6-ylmethanamine to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use only high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. If an aqueous buffer is required, use freshly prepared buffer that has been degassed (e.g., by sparging with nitrogen or argon for 10-15 minutes) to remove dissolved oxygen.

  • Weighing and Dissolution: Weigh the required amount of solid quickly in a controlled environment. Dissolve immediately in the chosen solvent in an amber vial.

  • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle re-introduces oxygen into the solution.

  • Working Solutions: Prepare fresh working solutions in aqueous buffers immediately before each experiment. Do not store compounds in aqueous media for extended periods. Protect these solutions from ambient light during the entire experimental duration.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Causality: This protocol, adapted from ICH guidelines, intentionally exposes the compound to harsh conditions to rapidly identify its vulnerabilities.[18] Knowing how your compound degrades helps you design preventative measures and identify potential degradation products in your primary experiments.

  • Prepare Solutions: Prepare five identical solutions of Quinoxalin-6-ylmethanamine (e.g., 1 mg/mL) in a suitable solvent system. One will serve as the control.

  • Acid Hydrolysis: To one sample, add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: To another sample, add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidation: To a third sample, add 3% H₂O₂. Keep at room temperature, protected from light, for 24-48 hours.

  • Photolytic Stress: Expose the fourth sample to a photostability chamber with a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines. Keep the control sample wrapped in foil in the same chamber.

  • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C) for 48 hours.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples and the control by a stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS). Aim for 5-20% degradation to ensure that secondary degradation is minimized.[18]

Workflow for Degradation Product Analysis

Analysis_Workflow Start Experiment Shows Unexpected Peak(s) LCMS 1. LC-MS Analysis Start->LCMS Forced_Deg 2. Perform Forced Degradation Study (Protocol 2) Start->Forced_Deg MS_Data Determine Molecular Weight of Impurity (e.g., M+16?) LCMS->MS_Data Compare 3. Compare Chromatograms MS_Data->Compare Forced_Deg->Compare Match Impurity Peak Matches Stress Condition Peak? Compare->Match Identify Hypothesize Degradation Pathway (e.g., Oxidation) Match->Identify Yes No_Match Consider Other Sources (e.g., Reagent Impurity, Metabolism) Match->No_Match No Isolate 4. (Optional) Isolate Impurity via Prep-HPLC for NMR structural elucidation Identify->Isolate

Caption: Systematic workflow for identifying degradation products.

References

  • Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158. [Link]

  • PhytoTech Labs. (n.d.). Safety Data Sheet.
  • University of the South Pacific. (2018). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository. [Link]

  • Berezovskaya, I. V., et al. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 25(21), 5013. [Link]

  • Dalvie, D. K., et al. (2011). Oxidative Metabolism of a Quinoxaline Derivative by Xanthine Oxidase in Rodent Plasma. Chemical Research in Toxicology, 24(10), 1699–1708. [Link]

  • ResearchGate. (n.d.). Oxidation mechanism for the aromatization of quinoxalines 6a–c. [Link]

  • Lalevée, J., et al. (2021). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Polymers, 13(16), 2746. [Link]

  • Milshtein, J. D., et al. (2018). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 140(34), 10873–10880. [Link]

  • ResearchGate. (n.d.). Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl. [Link]

  • Journal of the American Chemical Society. (n.d.). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. [Link]

  • ResearchGate. (n.d.). Degradation mechanism of quinoxaline (QUI) 6 in acidic to neutral conditions. [Link]

  • PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. Retrieved from PubChem website. [Link]

  • Canadian Science Publishing. (n.d.). Photochromic benzo[g]quinoxalines. [Link]

  • ResearchGate. (n.d.). Quinoxaline derivatives as anticorrosion additives for metals | Request PDF. [Link]

  • J-STAGE. (n.d.). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline. [Link]

  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) The inhibiting effect of some quinoxaline derivative towards mild steel corrosion in acid media: Chemical, electrochemical and theoretical studies. [Link]

  • ACS Publications. (n.d.). Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. [Link]

  • PubMed. (n.d.). Novel quinoxaline-based survivin degraders overcome docetaxel-resistance in castration-resistant prostate cancer. [Link]

  • ResearchGate. (n.d.). Voltammetry study of quinoxaline in aqueous electrolytes | Request PDF. [Link]

  • PubChem. (n.d.). 6-Quinoxalinamine. Retrieved from PubChem website. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]

  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • PubMed. (n.d.). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. [Link]

Sources

Technical Support Center: Handling Quinoxalin-6-ylmethanamine

[1]

Case ID: QXM-Guide-001 Subject: Troubleshooting Stability, Reactivity, and Purification of Quinoxalin-6-ylmethanamine Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering issues with Quinoxalin-6-ylmethanamine (CAS: 872047-67-1).[1] This compound is a critical building block in medicinal chemistry, particularly for kinase inhibitors and DNA-intercalating agents.[1]

However, its hybrid structure—a nucleophilic primary benzylic-like amine attached to an electron-deficient quinoxaline ring —creates a unique set of handling challenges.[1] This guide addresses the three most common failure modes: spontaneous solidification (carbonation) , purification streaking , and chemoselectivity issues .

Module 1: Storage & Stability (The "Crust" Phenomenon)

The Issue

User Report: "I synthesized the free base as a yellow oil/solid. After leaving it on the bench for 2 hours, it formed a white crust that is insoluble in DCM."

Root Cause: Atmospheric Carbamylation

Quinoxalin-6-ylmethanamine is a primary amine .[1] Like benzylamine, it is highly nucleophilic and reacts rapidly with atmospheric carbon dioxide (

1
Mechanism of Failure

The following diagram illustrates the degradation pathway of the free base upon exposure to air.

CO2_DegradationFreeBaseFree Base(Quinoxalin-6-ylmethanamine)IntermediateCarbamic AcidIntermediateFreeBase->Intermediate Nucleophilic AttackAirAtmospheric CO2(+ Moisture)Air->IntermediateCarbamateInsoluble Carbamate(White Crust/Solid)Intermediate->Carbamate Proton Transfer(Self-Salt Formation)

Figure 1: Pathway of atmospheric CO2 absorption leading to insoluble carbamate formation.[1]

Corrective Protocol: Conversion to Hydrochloride Salt

To ensure long-term stability, convert the free base to the dihydrochloride salt immediately after workup.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or ethanol .[1]

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in dioxane (2.5 equiv). Note: Do not use aqueous HCl if you want to precipitate the salt directly.

  • Precipitation: A yellow/off-white precipitate should form immediately.[1]

  • Isolation: Filter the solid under an inert atmosphere (Argon/Nitrogen).

  • Washing: Wash the filter cake with cold diethyl ether to remove excess acid and impurities.[1]

  • Drying: Dry under high vacuum to remove trace dioxane.[1] Store at -20°C.

Module 2: Purification (The "Streaking" Issue)

The Issue

User Report: "My compound streaks from the baseline to the solvent front on silica TLC. Flash chromatography resulted in poor separation and low recovery."

Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH 4-5).[1] The primary amine (pKa ~9.[1]0) and the quinoxaline ring nitrogens (pKa ~0.[1][2]6) interact strongly with surface silanol groups (

1
  • Peak Tailing: The amine "drags" through the column.[1][3]

  • Irreversible Adsorption: Significant mass is lost to the silica.[1]

Troubleshooting Guide: Purification Decision Tree

Purification_LogicStartCrude Reaction MixtureIsSaltIs it an HCl/TFA Salt?Start->IsSaltFreeBaseConvert to Free Base(DCM/NaHCO3 wash)IsSalt->FreeBaseYesTLC_CheckCheck TLC onStandard SilicaIsSalt->TLC_CheckNoFreeBase->TLC_CheckStreakingResult: Streaking?TLC_Check->StreakingMethod_AMethod A: Mobile Phase ModifierDCM:MeOH:NH4OH (90:9:1)Streaking->Method_AModerate StreakMethod_BMethod B: Stationary Phase ModifierPre-treat Silica with 1% TEA in HexaneStreaking->Method_BSevere StreakMethod_CMethod C: Reverse PhaseC18 Column (H2O/MeCN + 0.1% Formic Acid)Streaking->Method_CHigh Polarity

Figure 2: Decision logic for selecting the appropriate purification method based on compound behavior.

Recommended Solvent System (Method A)

Do not use pure Methanol/DCM.[1] You must use a basic modifier.[1]

  • Eluent: Dichloromethane / Methanol / Ammonium Hydroxide (28% aq).[1]

  • Ratio: Start with 95:4.5:0.5. If more polarity is needed, move to 90:9:1.[1]

  • Preparation: Mix the DCM and MeOH first, then add the

    
    . Shake vigorously in a separatory funnel to saturate the organic layer with ammonia if the mixture is biphasic (though at these ratios, it is usually miscible).
    

Module 3: Reactivity & Synthesis

The Issue

User Report: "I tried an amide coupling using HATU, but the yield is low, and I see multiple spots."

Root Cause: Nucleophilic Competition & Solubility

While the exocyclic amine is the primary nucleophile, the quinoxaline ring nitrogens can interfere in metal-catalyzed reactions (poisoning Pd catalysts) or participate in side reactions if the pH is too low.

Solvent & Reagent Compatibility Table
ParameterRecommendationExplanation
Solvent DMF or DMAc The free base has poor solubility in non-polar solvents.[1] DMF ensures homogeneity.[1]
Base (Coupling) DIPEA (excess) Use at least 3.0 equivalents if starting from the HCl salt.[1] The first 2 equiv neutralize the salt; the rest activates the reaction.
Coupling Agent HATU or T3P HATU works well but requires careful removal of urea byproducts.[1] T3P (in EtOAc/DMF) is excellent for easier workup.[1]
Avoid Acetone/Ketones Primary amines react with ketones to form imines (Schiff bases) reversibly, reducing yield and complicating NMR.

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in DMSO? A: Yes, but only for short periods (days). Over weeks, primary amines in DMSO can undergo oxidation or slow degradation.[1] Store as a solid HCl salt for long-term banking.[1]

Q2: The NMR shows broad peaks around 8.8 ppm. Is my compound impure? A: Not necessarily. The quinoxaline ring protons can broaden due to exchangeable protons on the amine if the sample is wet or if the salt formation is incomplete. Add a drop of

Q3: Is this compound light sensitive? A: Yes, quinoxalines are nitrogen heterocycles that can undergo photo-degradation over time.[1] Store in amber vials.

References

  • PubChem. (2025).[1][2] 1-(Quinoxalin-6-yl)methanamine | C9H9N3.[1][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Biotage. (2023).[1][5] Is there an easy way to purify organic amines? Retrieved January 30, 2026, from [Link]

  • ACS Omega. (2020).[1] A Unified Approach to CO2–Amine Reaction Mechanisms. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2021).[1] Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved January 30, 2026, from [Link]

Interpreting unexpected results in experiments with Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxalin-6-ylmethanamine (CAS 872047-67-1) [1]

Status: Operational Subject: Troubleshooting Unexpected Experimental Results Ticket ID: QXM-TRBL-001

Executive Summary

Quinoxalin-6-ylmethanamine is a versatile bicyclic heteroaromatic building block used frequently in the synthesis of kinase inhibitors, DNA intercalators, and antiviral agents. However, its unique electronic structure—a fused benzene-pyrazine ring system coupled with a primary benzylic-like amine—creates specific physicochemical anomalies that often confound researchers.

This guide addresses the three most common "unexpected results" reported by our user base: False-positive assay signals (Fluorescence) , Inconsistent potency data (Solubility/Aggregation) , and Unidentified LCMS peaks (Oxidation/Degradation).

Module 1: The "Ghost Signal" (Fluorescence Interference)

The Issue: You observe high background noise, false inhibition, or "impossible" activation signals in fluorescence-based assays (e.g., FRET, TR-FRET, or Fluorescence Polarization), particularly in the blue/cyan channel.

The Mechanism: Quinoxaline derivatives are intrinsic fluorophores. The conjugated


-system of the quinoxaline ring facilitates 

and

transitions that often result in strong fluorescence emission in the 400–500 nm range (Cyan/Blue).
  • Excitation Max: ~300–350 nm

  • Emission Max: ~400–480 nm

  • Stokes Shift: Often large (>100 nm)

If your assay uses a coumarin or fluorescein-based tag, Quinoxalin-6-ylmethanamine can act as a "light contaminant," absorbing the excitation energy or emitting light that the detector misinterprets as the assay signal.

Diagnostic Protocol: The "Blank" Scan Before discarding the compound, validate interference using this self-validating protocol:

  • Prepare a Compound Blank: Dilute Quinoxalin-6-ylmethanamine to your maximum assay concentration (e.g., 10

    
    M) in the assay buffer without the biological target or fluorophore.
    
  • Run a Spectral Scan:

    • Set Excitation: 300 nm.

    • Scan Emission: 350 nm to 600 nm.

  • Compare: Overlay this spectrum with your assay's fluorophore emission.

  • Result Interpretation:

    • Significant Overlap (>10% intensity of control): The compound is interfering.[2]

    • Solution: Switch to a Red-Shifted assay readout (e.g., TR-FRET using Europium/Allophycocyanin) where the quinoxaline does not emit.

Visualizing the Interference Logic:

FluorescenceInterference Start Unexpected Assay Signal CheckWave Check Excitation/Emission (Ex/Em) Wavelengths Start->CheckWave BlueChannel Is Em in 400-500nm range? CheckWave->BlueChannel RunBlank PROTOCOL: Run Buffer + Compound (No Protein/Fluorophore) BlueChannel->RunBlank Yes Conclusion2 Compound is Clean. Investigate Aggregation. BlueChannel->Conclusion2 No (Red/IR) SignalPresent Is Signal Detected? RunBlank->SignalPresent Conclusion1 Intrinsic Fluorescence Interference. Action: Switch to Red-Shifted Dye. SignalPresent->Conclusion1 Yes SignalPresent->Conclusion2 No

Figure 1: Decision tree for diagnosing intrinsic fluorescence interference in quinoxaline experiments.

Module 2: The "Disappearing" Potency (Solubility & Aggregation)

The Issue: IC50 curves are flat, non-sigmoidal, or show steep drop-offs (Hill slope > 3). Visual inspection might show a "haze" or fine precipitate in high-concentration stocks.

The Mechanism: Quinoxalin-6-ylmethanamine possesses a "schizophrenic" solubility profile due to its two functional components:

  • Quinoxaline Ring: Highly lipophilic and planar. It encourages

    
    -
    
    
    
    stacking and aggregation in aqueous media.
  • Primary Amine: Basic (pKa ~9-10).

    • At pH < 7: Protonated (

      
      ), highly soluble.
      
    • At pH > 8 (Common Assay pH): Neutral (

      
      ), significantly less soluble.
      

If your assay buffer is basic (pH 8.0+), the compound may deprotonate, crash out of solution, or form colloidal aggregates that sequester enzymes (promiscuous inhibition).

Troubleshooting Data Table: Solubility Behavior

Solvent / ConditionPredicted SolubilityObservationRecommendation
DMSO (Stock) High (>50 mM)Clear Yellow SolutionStore at -20°C; avoid freeze-thaw cycles.
Water (pH 7) ModerateClear to HazyUse immediately; do not store.
PBS (pH 7.4) Low/ModeratePotential PrecipitateLimit final concentration < 100

M.
Tris/Hepes (pH 8+) Risk Zone Cloudy / Aggregates Add 0.01% Triton X-100 to prevent aggregation.

Corrective Action:

  • Detergent Addition: Always include non-ionic detergent (0.01% Triton X-100 or Tween-20) in assay buffers to disrupt colloidal aggregates.

  • Salt Form: Ensure you are using the dihydrochloride salt for initial aqueous make-up, but remember the final pH dictates the species in the well.

Module 3: The "Impurity" Peak (Oxidation & Stability)

The Issue: LCMS analysis of a stored sample reveals new peaks at M+16 or M+32 , or the sample has turned from pale yellow to dark brown/navy blue.

The Mechanism: Quinoxalines are electron-deficient heterocycles, but they are susceptible to specific oxidative pathways:

  • N-Oxide Formation (Ring): The pyrazine nitrogens can be oxidized to N-oxides (M+16), especially in the presence of peracids or prolonged exposure to air/light in solution.

  • Oxidative Deamination (Side Chain): The benzylic-like amine is sensitive. Oxidation can convert the methanamine (

    
    ) to an aldehyde (
    
    
    
    ), which drastically alters reactivity and mass.
  • Photodegradation: Quinoxalines are photosensitizers. Exposure to ambient light can drive radical reactions, leading to dark-colored oligomers (the "navy blue spot" often seen on TLC).

Visualizing the Degradation Pathway:

DegradationPathways Compound Quinoxalin-6-ylmethanamine (MW 159.19) Oxidation1 Air/Light Oxidation Compound->Oxidation1 N_Oxide Quinoxaline N-oxide (M+16 / M+32) Oxidation1->N_Oxide Ring Oxidation Aldehyde Quinoxaline-6-carbaldehyde (Loss of NH3, +O) Oxidation1->Aldehyde Side-chain Oxidation Dimer Oligomers/Dimers (Dark Blue/Brown) Oxidation1->Dimer Photolysis

Figure 2: Common degradation pathways leading to unexpected LCMS peaks and physical discoloration.

Corrective Action:

  • Storage: Store solid powder under Argon at -20°C. Protect from light (amber vials).

  • Synthesis: If using this as an intermediate, avoid strong oxidants (e.g., mCPBA) after the amine is installed unless the amine is protected.

  • LCMS Check: If M+16 is observed, treat the sample with a mild reducing agent (e.g., sodium bisulfite) to see if the peak reverts, confirming N-oxide formation.

References

  • PubChem. (2025).[1] 1-(Quinoxalin-6-yl)methanamine | C9H9N3.[1] National Library of Medicine. Link[1]

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Link

  • Ajani, O. O., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Link

  • Reddit r/Chemistry Community. (2023). Awesome fluorescence from quinoxaline derivative (Discussion on side products and coloration). Link

  • Wei, Y., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Analytical Methods for Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Quinoxalin-6-ylmethanamine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for common challenges encountered during its detection and quantification. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to Quinoxalin-6-ylmethanamine Analysis

Quinoxalin-6-ylmethanamine (C₉H₉N₃, MW: 159.19 g/mol ) is a nitrogen-containing heterocyclic compound.[1] The accurate and precise quantification of this and related quinoxaline derivatives is crucial in pharmaceutical development, from metabolic studies to quality control of drug substances.[2][3] The presence of a primary amine and the quinoxaline core presents unique challenges and opportunities in analytical method development, particularly in chromatography and mass spectrometry.

This guide provides a structured approach to method refinement, starting with frequently asked questions and progressing to in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for Quinoxalin-6-ylmethanamine analysis?

A1: For a polar, basic compound like Quinoxalin-6-ylmethanamine, a reversed-phase HPLC method is a suitable starting point. The primary amine will likely interact with free silanol groups on the silica backbone of the column, potentially causing peak tailing. Using an acid modifier in the mobile phase is critical to protonate the amine, which minimizes these secondary interactions and improves peak shape.

Causality Explained: At a pH below the pKa of the primary amine, the molecule will carry a positive charge. This charge reduces the undesirable interactions with negatively charged silanols on the column packing material. Formic acid is a common choice as it is volatile and compatible with mass spectrometry.[4]

A recommended starting point is summarized in the table below.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, < 3 µmProvides good retention and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity.
Gradient 5% to 95% B over 10 minutesA generic gradient to elute compounds of varying polarity.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity.
Detection UV at ~240 nm and ~315 nm or MSQuinoxaline structures typically have strong UV absorbance.[5]
Injection Vol. 1 - 5 µLMinimize volume to prevent peak distortion.

Q2: Is derivatization necessary for GC-MS analysis of Quinoxalin-6-ylmethanamine?

A2: Yes, derivatization is highly recommended. The primary amine in Quinoxalin-6-ylmethanamine is polar and not sufficiently volatile for direct GC analysis. Derivatization, such as trimethylsilylation, converts the polar N-H group into a non-polar, more volatile derivative, making it suitable for GC-MS.[6][7]

Q3: My sample is in a complex biological matrix (e.g., plasma). What is the best sample preparation strategy?

A3: For complex matrices, a simple protein precipitation (PPT) followed by Solid-Phase Extraction (SPE) is a robust strategy.

  • Protein Precipitation: Use a cold organic solvent like acetonitrile to crash out the majority of proteins.

  • Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE cartridge is ideal. The protonated amine of your analyte will bind to the strong cation exchanger, allowing for the washing away of neutral and acidic interferences. The analyte can then be eluted with a basic methanolic solution. This provides a significantly cleaner sample for analysis, which is critical for sensitive LC-MS/MS methods.[8]

Q4: How do I validate my analytical method for regulatory submission?

A4: Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[9] Key parameters to evaluate, as guided by the International Council on Harmonisation (ICH), include Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[10][11]

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is designed to be systematic, starting from the most common and easily solvable problems.

Workflow 1: General Analytical Process

The following diagram illustrates the typical workflow for the analysis of Quinoxalin-6-ylmethanamine. Problems can arise at any stage.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection HPLC/LC-MS Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General analytical workflow from sample receipt to final report.

Guide 1: HPLC Troubleshooting - Poor Peak Shape

Poor peak shape (fronting, tailing, or splitting) is a common issue that compromises the accuracy of integration and quantification.

A tailing peak is characterized by an asymmetry factor > 1.2.

Probable CauseDetailed Explanation & Solution
1. Secondary Silanol Interactions The primary amine on your analyte interacts with acidic silanol groups on the C18 column packing. This is the most likely cause for this specific molecule. Solution: Ensure your mobile phase contains an acid modifier (e.g., 0.1% formic or acetic acid). If tailing persists, consider a column with end-capping or a modern hybrid particle column designed for basic compounds.[12]
2. Column Contamination/Overload Strongly retained matrix components can accumulate at the column head, creating active sites. Overloading the column with too much sample can also saturate the stationary phase. Solution: First, reduce the injection volume or sample concentration. If the problem persists, flush the column with a strong solvent (e.g., isopropanol). A guard column is highly recommended to protect the analytical column.[13]
3. Mismatched Sample Solvent Injecting the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile into a 95% aqueous mobile phase) can cause peak distortion. Solution: Reconstitute your final sample in the initial mobile phase composition whenever possible.
4. Column Void or Channeling A physical void has formed at the column inlet, causing the sample to spread unevenly. This can happen from pressure shocks or long-term use. Solution: Reverse and flush the column (if permitted by the manufacturer). If this doesn't work, the column needs to be replaced.

A split peak suggests an interruption in the sample path.

Probable CauseDetailed Explanation & Solution
1. Clogged Inlet Frit Particulates from the sample or instrument wear have blocked the column inlet frit. Solution: Disconnect the column and check the system pressure without it to confirm the blockage is in the column.[14] Reverse and flush the column. If the pressure remains high, the frit or the column needs replacement. Always filter samples through a 0.22 µm filter.
2. Partially Blocked Tubing/Injector A blockage exists somewhere in the flow path before the column. Solution: Systematically disconnect fittings starting from the detector and working backward to isolate the source of the blockage.
3. Sample Solvent Incompatibility The sample solvent is immiscible with the mobile phase, causing the sample to precipitate upon injection. Solution: Ensure your sample solvent is fully compatible with the mobile phase.
Workflow 2: HPLC Troubleshooting Logic

This decision tree can help systematically diagnose common HPLC issues.

Start Problem Observed Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Pressure->PeakShape No HighP High Pressure Pressure->HighP Yes, High LowP Low/No Pressure Pressure->LowP Yes, Low Retention Retention Time Drift? PeakShape->Retention No Tailing Peak Tailing PeakShape->Tailing Yes, Tailing Split Split Peaks PeakShape->Split Yes, Split DriftingRT Drifting RT Retention->DriftingRT Yes Sol_HighP Check for blockages (frit, tubing). Flush column. HighP->Sol_HighP Sol_LowP Check for leaks. Verify pump flow rate. LowP->Sol_LowP Sol_Tailing Increase mobile phase acid. Check for column overload. Tailing->Sol_Tailing Sol_Split Check for clogged frit. Ensure sample solvent compatibility. Split->Sol_Split Sol_DriftingRT Check for leaks. Ensure stable column temp. Prepare fresh mobile phase. DriftingRT->Sol_DriftingRT

Caption: A decision tree for troubleshooting common HPLC problems.

Guide 2: LC-MS/MS Troubleshooting - Sensitivity & Specificity

LC-MS/MS provides excellent sensitivity and specificity but requires careful optimization.

You are not getting the expected signal intensity for your analyte.

Probable CauseDetailed Explanation & Solution
1. Inefficient Ionization Quinoxalin-6-ylmethanamine may not be ionizing efficiently under the current source conditions. Solution: As a basic compound, it should ionize well in positive electrospray ionization (ESI+) mode. Infuse a standard solution directly into the mass spectrometer and optimize source parameters like capillary voltage, source temperature, and gas flows.[15]
2. Poor Fragmentation The precursor ion is not fragmenting efficiently to produce stable, intense product ions. Solution: During infusion, perform a product ion scan to identify the most stable and intense fragment ions. Optimize the collision energy for each Multiple Reaction Monitoring (MRM) transition to maximize the signal.
3. Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix are interfering with the ionization of your analyte in the MS source. Solution: Improve sample cleanup using a more rigorous SPE method.[8] Adjust the chromatography to separate the analyte from the interfering peaks. You can diagnose this by comparing the signal of a standard in solvent versus a standard spiked into a blank matrix extract.
4. Analyte Instability The compound may be degrading in the sample solvent or in the MS source. Quinoxalines are generally stable, but this should be considered.[16] Solution: Check the stability of your analyte in the prepared sample over time. Ensure the desolvation temperature in the MS source is not excessively high.

For Quinoxalin-6-ylmethanamine (C₉H₉N₃), the protonated molecule [M+H]⁺ would have a mass of approximately 160.1. The following table provides hypothetical MRM transitions that serve as a starting point for optimization. These must be determined empirically.

Precursor Ion (m/z)Product Ion (m/z)Potential Fragment Identity
160.1143.1Loss of NH₃ (Ammonia)
160.1130.1Loss of CH₂NH₂ (Aminomethyl radical) followed by H rearrangement
160.1104.1Fragmentation of the quinoxaline ring

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol describes a general procedure for extracting Quinoxalin-6-ylmethanamine from a plasma sample using a mixed-mode cation exchange cartridge.

Start 1. Sample Pre-treatment (Plasma + Acetonitrile) Condition 2. Condition Cartridge (Methanol, then Water) Start->Condition Equilibrate 3. Equilibrate Cartridge (Acidic Buffer) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash1 5. Wash 1 (Acidic Buffer to remove neutrals) Load->Wash1 Wash2 6. Wash 2 (Methanol to remove lipids) Wash1->Wash2 Elute 7. Elute Analyte (Basic Methanol) Wash2->Elute End 8. Evaporate & Reconstitute Elute->End

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step ensures the sorbent is in the correct state to bind the analyte.

  • Sample Loading: Take the supernatant from step 1 and dilute it with 1 mL of 2% formic acid in water. Load this entire volume onto the SPE cartridge. The dilution and acidification ensure the analyte is protonated and will bind to the sorbent.

  • Wash Step 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar, neutral, and acidic interferences.

  • Wash Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute the Quinoxalin-6-ylmethanamine with 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for injection.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26188714, 1-(Quinoxalin-6-yl)methanamine. PubChem. [Link]

  • Toth, B., & Pinter, A. (1978). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]

  • Abbas, I., & El-Sayed, M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Wang, J., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Journal of Food Protection. [Link]

  • El Mhammedi, M. A., et al. (2020). Electrochemical analysis of diquat herbicide in river water. Analytical and Bioanalytical Electrochemistry. [Link]

  • Rocchetti, G., et al. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. MDPI. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis Online. [Link]

  • Chen, X., et al. (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Hara, S., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. J-STAGE. [Link]

  • PubChem. 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Druzhinina, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • U.S. Food and Drug Administration (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ResearchGate. LC-MS/MS parameters for quinoxalines. ResearchGate. [Link]

  • Ali, M. A., & Siddiqui, S. M. A. (2013). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Organic and Medicinal Chemistry Letters. [Link]

  • Phenomenex (2023). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH. [Link]

  • Pharmeli. (2024). Analytical Method Validation in Pharmaceuticals. Pharmeli. [Link]

  • El-Faham, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. MDPI. [Link]

  • Chrom-Support. HPLC Troubleshooting Guide. [Link]

  • Semantic Scholar. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Semantic Scholar. [Link]

  • ResearchGate. Preparation of quinoxaline derivatives. ResearchGate. [Link]

  • Al-Qaim, F. F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • de Oliveira, P. R. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

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Validation & Comparative

Comparative Analysis of Quinoxalin-6-ylmethanamine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Quinoxalin-6-ylmethanamine (CAS: 872047-67-1 / 1276056-88-2) Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary: The "Privileged Scaffold" Advantage[1]

Quinoxalin-6-ylmethanamine is not a marketed drug; it is a high-value pharmacophore and synthetic intermediate used in Fragment-Based Drug Discovery (FBDD). While the Quinazoline scaffold (found in Gefitinib or Erlotinib) dominates EGFR inhibition, the Quinoxaline scaffold (1,4-diazanaphthalene) offers distinct electronic properties and binding vectors that make it superior for targeting specific serine/threonine kinases, particularly Pim-1/2 , ASK1 , and PI3K .

This guide objectively compares the Quinoxalin-6-ylmethanamine core against standard kinase inhibitor backbones, validating its utility through structural biology and inhibition data.

Structural & Mechanistic Comparison

The choice between a Quinoxaline and a Quinazoline core is often a decision of "Scaffold Hopping" to optimize Hydrogen Bond (H-bond) acceptor positioning in the ATP-binding pocket.

The Nitrogen Vector Analysis

Kinase inhibitors typically anchor to the "hinge region" of the kinase via H-bonds.

FeatureQuinoxaline Core (1,4-N)Quinazoline Core (1,3-N)Impact on Binding
Nitrogen Position Para-orientation (N1, N4)Meta-orientation (N1, N3)Alters the angle of H-bond acceptance from the hinge backbone.
Electronic Character Electron-deficient pyrazine ring fused to benzene.Pyrimidine fused to benzene.Quinoxaline is generally less basic, affecting pKa and solubility.
6-Methanamine Tail Solvent-Exposed / Ribose Pocket Often substituted at C6/C7 with ethers.The primary amine in Quinoxalin-6-ylmethanamine serves as a critical "Exit Vector" to reach the solvent front or ribose pocket, improving solubility and selectivity.
Mechanistic Causality
  • Why Quinoxaline? In kinases like Pim-1 , the hinge region architecture favors the wider bite angle provided by the 1,4-nitrogen arrangement compared to the 1,3-arrangement of quinazolines.

  • The Methanamine Function: The amine group (-CH2-NH2) is rarely the final functional group. It acts as a nucleophilic handle to synthesize Urea or Amide linkers. These linkers often form a critical "gatekeeper" H-bond (e.g., with Asp1046 in VEGFR or Glu residues in Pim kinases).

Comparative Performance Data

The following data aggregates structure-activity relationship (SAR) studies comparing Quinoxaline derivatives derived from this amine against other scaffolds.

Case Study: Pim-1/2 Kinase Inhibition

Target: Pim kinases (overexpressed in hematologic malignancies).[1][2] Comparator:SGI-1776 (Imidazo[1,2-b]pyridazine scaffold).

Scaffold TypeCompound ClassTargetIC50 (nM)Selectivity Profile
Quinoxaline-6-yl Urea Derivative (Lead 5c)Pim-174 - 130 High selectivity vs. GSK3β (>20-fold)
Quinoxaline-6-yl Urea Derivative (Lead 5c)Pim-2~180 Superior to early pyridine leads
Imidazo-pyridazine SGI-1776 (Reference)Pim-150 - 100Broad spectrum (Lower selectivity)
Quinazoline Standard EGFR inhibitorsPim-1>10,000Inactive (Wrong hinge geometry)

Interpretation: The Quinoxaline scaffold provides equipotent binding to Pim-1 as the clinical candidate SGI-1776 but offers a distinct chemical space that may bypass resistance mechanisms associated with pyridazine scaffolds.

Case Study: ASK1 Inhibition

Target: Apoptosis Signal-regulating Kinase 1 (ASK1).[3] Application: Neuroinflammatory diseases (e.g., Multiple Sclerosis).

  • Quinoxaline-based inhibitors (derived from 6-ylmethanamine) have demonstrated IC50 values <100 nM against ASK1.

  • Advantage: The 6-position substitution allows the molecule to extend into the hydrophobic back-pocket, a feature difficult to achieve with the more rigid Quinazoline core without disrupting the hinge bind.

Experimental Protocols (Self-Validating Systems)

To validate Quinoxalin-6-ylmethanamine derivatives in your own lab, follow these standardized workflows.

Protocol A: Derivatization (Urea Formation)

Objective: Convert the 6-methanamine fragment into a bioactive urea inhibitor.

  • Reagents: Quinoxalin-6-ylmethanamine (1 eq), Aryl Isocyanate (1.1 eq), Triethylamine (TEA, 2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve Quinoxalin-6-ylmethanamine in DCM under Nitrogen atmosphere.

    • Add TEA to scavenge HCl (if starting with hydrochloride salt).

    • Dropwise add Aryl Isocyanate at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the baseline amine spot indicates completion.

  • Purification: Precipitate with diethyl ether or purify via Flash Chromatography.

Protocol B: ADP-Glo™ Kinase Assay (Luminescence)

Objective: Quantify IC50 of the synthesized derivative against Pim-1 or ASK1.

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: S6 Ribosomal Protein peptide (for Pim-1).

  • Workflow:

    • Step 1 (Kinase Reaction): Incubate Kinase (2 ng/µL), Substrate (50 µM), ATP (10 µM), and Inhibitor (Serial Dilution) for 60 min at RT.

    • Step 2 (Depletion): Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Step 3 (Detection): Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Calculation: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response curve.

Visualizing the Science

Scaffold Hopping & Pharmacophore Map

This diagram illustrates the logical transition from a generic Quinazoline to the Quinoxaline-6-ylmethanamine scaffold and its binding topology.

PharmacophoreMap cluster_logic Medicinal Chemistry Logic Quinazoline Quinazoline Scaffold (1,3-N Arrangement) Quinoxaline Quinoxaline Scaffold (1,4-N Arrangement) Quinazoline->Quinoxaline Scaffold Hopping (Altered H-Bond Vector) Amine 6-Methanamine Tail (-CH2-NH2) Quinoxaline->Amine Functionalization Site Target Kinase Hinge Region (Pim-1 / ASK1) Quinoxaline->Target Bi-dentate H-Bonding (Acceptor-Acceptor) Solvent Solvent Front / Ribose Pocket Amine->Solvent Solubility & Exit Vector

Caption: Structural logic of using Quinoxalin-6-ylmethanamine. The 1,4-N core engages the hinge, while the amine tail projects into the solvent, improving physicochemical properties.

Experimental Workflow: From Fragment to Lead

The process of utilizing this specific CAS number in a drug discovery campaign.

Workflow Start Start: Quinoxalin-6-ylmethanamine (CAS: 872047-67-1) Step1 Chemical Derivatization (Urea/Amide Synthesis) Start->Step1 Step2 Purification & QC (NMR / LC-MS) Step1->Step2 Step3 In Vitro Kinase Assay (ADP-Glo / FRET) Step2->Step3 Decision Hit Validation (IC50 < 1 µM?) Step3->Decision Lead Lead Compound (Pim-1/ASK1 Inhibitor) Decision->Lead Yes Redesign SAR Optimization (Modify Tail Group) Decision->Redesign No Redesign->Step1

Caption: Iterative FBDD workflow starting from the Quinoxalin-6-ylmethanamine building block.

References

  • PubChem. (2025).[4] Compound Summary: 1-(Quinoxalin-6-yl)methanamine (CID 26188714).[4] National Library of Medicine. [Link]

  • Foucourt, A., et al. (2021).[2] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867.[2] [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Quinoxalin-6-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Focus: Quinoxalin-6-ylmethanamine vs. Quinoxalin-6-amine Scaffolds

Executive Summary: The Linker Dilemma in Quinoxaline Scaffolds

The Quinoxaline heterocycle (benzopyrazine) is a "privileged scaffold" in medicinal chemistry, widely used to target kinases (JNK, VEGFR, PI3K), DNA intercalators, and GPCRs (Alpha-2 adrenergic receptors).

In optimizing these ligands, a critical structural decision is the attachment of the "tail" moiety at the 6-position. This guide compares two distinct sub-families:

  • Quinoxalin-6-amine Analogs: The functional group is directly attached to the aromatic ring (Rigid, Conjugated).

  • Quinoxalin-6-ylmethanamine Analogs: The functional group is separated by a methylene (

    
    ) spacer (Flexible, Non-conjugated).
    

Key Insight: While the direct amine provides rigid orientation often required for ATP-mimetic hydrogen bonding, the Quinoxalin-6-ylmethanamine scaffold offers a "pivot point." This methylene linker allows the terminal group to reach deeper hydrophobic pockets (e.g., in JNK or CDK enzymes) or improve solubility, though often at the cost of the entropic penalty associated with increased flexibility.

Comparative Analysis: Direct Amine vs. Methylene Linker

Structural & Electronic Differences
FeatureQuinoxalin-6-amine (Direct) Quinoxalin-6-ylmethanamine (Linker)
Linker Structure


Electronic Effect Nitrogen lone pair conjugates with the quinoxaline ring (Resonance donor).Methylene group insulates the amine from the ring (Inductive effect only).
Conformation Planar/Rigid. Restricted rotation.Tetrahedral/Flexible. Free rotation around

and

bonds.
pKa of Amine Lower (Aniline-like,

).
Higher (Benzylamine-like,

).
Primary Application ATP-hinge binders, Intercalators.Reaching "Back-pocket" residues, Improving solubility.
Biological Performance Comparison

The following data highlights how the insertion of the methylene linker alters potency across different targets.

Table 1: Comparative Potency Data (Representative Analogs)

TargetCompound ClassScaffold TypeRepresentative AnalogActivity (

)
Outcome / Insight
JNK1/2/3 Irreversible InhibitorDirect Amine JNK-IN-5

(Cellular)
Superior Potency. The rigid acrylamide requires precise alignment for covalent bonding to Cys154.
JNK1/2/3 Irreversible InhibitorMethanamine JNK-IN-7

(Cellular)
Reduced Potency. The flexible methylene linker causes a 2-3 fold loss in potency due to entropic cost and misalignment.
Antitumor (HeLa) Urea DerivativeDirect Amine Compound 7c

High Potency. Direct urea linkage facilitates planar stacking and H-bonding.
Antitumor (MCF-7) SelenoureaMethanamine Se-Analog 4

Moderate Potency. Used primarily to modulate solubility and bioavailability rather than raw binding affinity.
Kinase (General) Imidazole ConjugateMethanamine EVT-Series VariableVersatile Synthon. The methanamine is preferred when the target pocket is deep or when the drug requires a basic center for lysosomal trapping.

Critical Note: The methanamine scaffold is often less potent in rigid binding sites (like the ATP hinge) but is superior for Pharmacokinetic (PK) optimization . The basic amine (


) significantly improves water solubility compared to the neutral aniline.

SAR Decision Logic & Mechanism

The choice between these two scaffolds acts as a decision node in the Lead Optimization phase.

Mechanism of Action (Kinase Context)
  • Direct Amine: The NH often acts as a Hydrogen Bond Donor (HBD) to the "Hinge Region" of the kinase. The rigidity ensures the R-group points directly into the solvent front or the gatekeeper region.

  • Methanamine: The

    
     group pushes the amine away from the hinge. This is used when the target interaction is an ionic bond  (salt bridge) with a conserved Aspartate or Glutamate residue in the 
    
    
    
    C-helix or DFG-motif, which are located further from the hinge.
Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate scaffold based on structural requirements.

SAR_Logic Start Lead Optimization: Quinoxaline Scaffold Target_Type Target Binding Site Characteristics Start->Target_Type Hinge Shallow / Planar Pocket (ATP Hinge) Target_Type->Hinge Requires Planarity Deep Deep / Hydrophobic Pocket (Allosteric/Back-pocket) Target_Type->Deep Requires Reach Direct Select: Quinoxalin-6-amine (Direct Attachment) Hinge->Direct Linker Select: Quinoxalin-6-ylmethanamine (Methylene Linker) Deep->Linker Outcome1 High Rigidity Conjugated System Lower Solubility Direct->Outcome1 Outcome2 High Flexibility Basic Center (Solubility) Reaches Distant Residues Linker->Outcome2

Figure 1: Decision tree for selecting between direct amine and methanamine scaffolds based on target binding site topology.

Experimental Protocols

To ensure reproducibility, we provide the standard synthesis protocol for the Quinoxalin-6-ylmethanamine scaffold, as it is less common than the direct amine.

Synthesis of Quinoxalin-6-ylmethanamine (Reductive Amination Route)

This protocol avoids the use of toxic azides and provides high yields.

Reagents:

  • Quinoxaline-6-carbaldehyde (Starting Material)[1]

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve Quinoxaline-6-carbaldehyde (

    
    ) in anhydrous Methanol (
    
    
    
    ). Add Ammonium Acetate (
    
    
    ) and stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere. Observation: Solution may turn slightly cloudy.
  • Reduction: Cool the mixture to

    
    . Slowly add Sodium Cyanoborohydride (
    
    
    
    ) portion-wise over 15 minutes.
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The aldehyde spot (

    
    ) should disappear, and a baseline amine spot should appear.
    
  • Workup: Quench with

    
     (carefully, to pH 2) to decompose excess hydride. Stir for 30 mins. Neutralize with 
    
    
    
    to pH 10. Extract with DCM (
    
    
    ).[2]
  • Purification: The crude amine is often oily. Convert to the dihydrochloride salt by bubbling

    
     gas through an ether solution, or purify via flash chromatography (DCM/MeOH/
    
    
    
    ).
Synthesis Visualization[3]

Synthesis_Pathway SM Quinoxaline-6-carbaldehyde Step1 Imine Formation (NH4OAc, MeOH) SM->Step1 Inter Imine Intermediate Step1->Inter Step2 Reduction (NaCNBH3) Inter->Step2 Product Quinoxalin-6-ylmethanamine Step2->Product

Figure 2: Reductive amination pathway for generating the methanamine scaffold.

References

  • Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology. Link (Key Reference for the comparison of JNK-IN-5 vs JNK-IN-7, demonstrating the potency loss with the methylene linker).

  • Natarajan, A., et al. (2011). "2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study." Bioorganic & Medicinal Chemistry Letters. Link (Primary source for Quinoxalin-6-amine urea derivatives and their anticancer SAR).

  • EvitaChem. "Quinoxalin-6-ylmethanamine dihydrochloride Product Description." EvitaChem Catalog. Link (Source for the commercial availability and use of the methanamine as a synthon for kinase/antitumor agents).

  • BenchChem. "Quinoxalin-6-ylmethanamine Biological Activity." BenchChem Database. Link (General overview of biological applications and physical properties).

  • Galal, S. A., et al. (2011). "Synthesis and biological evaluation of quinoxaline derivatives as potential antitumor and antimicrobial agents." European Journal of Medicinal Chemistry. Link (Supporting data on quinoxaline-6-carbaldehyde derivatives).

Sources

Benchmarking Quinoxalin-6-ylmethanamine: Physicochemical Profiling and Synthetic Utility vs. Standard Benzylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In fragment-based drug discovery (FBDD) and scaffold morphing, Quinoxalin-6-ylmethanamine serves as a critical bioisostere for the standard benzylamine pharmacophore. While benzylamine is a ubiquitous linker, its high basicity (pKa ~9.3) and lipophilicity often lead to poor membrane permeability and non-specific binding (hERG liability).

This guide benchmarks Quinoxalin-6-ylmethanamine against Benzylamine (the chemical standard) and Quinoxalin-6-amine (the electronic standard). We demonstrate that the quinoxaline scaffold acts as an electron-withdrawing "sink," modulating the basicity of the exocyclic amine and improving the LogP profile, making it a superior choice for CNS and kinase-targeted libraries.

Physicochemical Benchmarking

The following data contrasts the test subject against industry standards. The core insight is the pKa shift caused by the diazine ring.

Table 1: Comparative Physicochemical Profile
PropertyQuinoxalin-6-ylmethanamine (Test Subject)Benzylamine (Standard Control)Quinoxalin-6-amine (Aniline Analog)
Structure Type Benzylic-like HeterocyclePrimary Benzylic AmineHeterocyclic Aniline
pKa (Conj. Acid) ~8.6 - 8.8 (Predicted)9.34 [1]~2.6 (Weak base)
LogP (Lipophilicity) ~0.6 1.10.7
Nucleophilicity ModerateHighLow
Electronic Effect Inductive Withdrawal (-I)Resonance StabilizationResonance Delocalization
Polar Surface Area ~52 Ų26 Ų~52 Ų

Senior Scientist Insight: The quinoxaline ring contains two nitrogen atoms that exert a significant electron-withdrawing inductive effect (-I). Unlike Quinoxalin-6-amine , where the amine lone pair is delocalized into the ring (drastically lowering basicity), the methylene spacer in Quinoxalin-6-ylmethanamine insulates the amine from resonance effects. However, the inductive pull remains, lowering the pKa by approximately 0.5–0.7 units compared to benzylamine. This makes the molecule less likely to be protonated at physiological pH (7.4) , potentially improving passive membrane permeability.

Synthetic Utility: Amide Coupling Benchmark

A primary utility of this building block is as a nucleophile in amide coupling. We utilize a HATU-mediated protocol to benchmark its reactivity against benzylamine.

Experimental Protocol: Competitive Coupling Efficiency

Objective: Determine if the reduced basicity of Quinoxalin-6-ylmethanamine affects coupling yields compared to Benzylamine.

Materials:

  • Substrate: 2-Phenylacetic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.1 equiv) [2]

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Phenylacetic acid (1.0 mmol) in DMF. Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes to form the OAt-active ester.

  • Nucleophilic Attack: Add Quinoxalin-6-ylmethanamine (1.0 mmol) in one portion.

  • Monitoring: Aliquot 20 µL at t=5 min, 1 hr, and 4 hr. Quench in MeOH/Acetonitrile and analyze via LC-MS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

Self-Validating Checkpoint:

  • Success Criteria: >95% conversion by LC-MS within 1 hour.

  • Troubleshooting: If conversion <50% at 1 hour, the reduced nucleophilicity requires a stronger activation agent (e.g., COMU) or increased temperature (40°C).

Visualization: Coupling Workflow

CouplingWorkflow Start Start: Carboxylic Acid Activation ActiveEster Intermediate: OAt-Active Ester (t = 5 min) Start->ActiveEster HATU/DIPEA AddAmine Add Quinoxalin-6-ylmethanamine ActiveEster->AddAmine Monitor LC-MS Monitoring (t = 1h) AddAmine->Monitor Decision Conversion > 95%? Monitor->Decision Workup Standard Workup (EtOAc/NaHCO3) Decision->Workup Yes Optimize Switch to COMU or Increase Temp to 40°C Decision->Optimize No (Slow Kinetics) Optimize->Monitor

Figure 1: Decision tree for HATU-mediated coupling of reduced-basicity amines.

Biological Stability: Metabolic Soft-Spot Analysis

When replacing a phenyl ring (benzylamine) with a quinoxaline ring, the metabolic profile changes drastically. The researcher must account for Aldehyde Oxidase (AO) activity, which is specific to nitrogen heterocycles.

Metabolic Pathways Comparison[1][2]
  • Benzylamine (Standard):

    • Primary clearance via MAO (Monoamine Oxidase) or CYP450 deamination to the aldehyde/carboxylic acid.

    • Ring hydroxylation is minor.

  • Quinoxalin-6-ylmethanamine (Test):

    • Pathway A (Side Chain): Similar deamination to Quinoxaline-6-carboxylic acid.

    • Pathway B (Scaffold): The C2 and C3 positions of the quinoxaline ring are highly susceptible to oxidation by cytosolic Aldehyde Oxidase (AO), forming the 2-oxo or 2,3-dioxo species [3].

Implication: If your compound shows high clearance in human liver cytosol (HLC) but low clearance in microsomes (HLM), Aldehyde Oxidase is the culprit.

Visualization: Predicted Metabolic Fate

MetabolicFate Parent Quinoxalin-6-ylmethanamine CYP CYP450 / MAO (Microsomes) Parent->CYP Deamination AO Aldehyde Oxidase (Cytosol) Parent->AO Nucleophilic Attack at C2/C3 Aldehyde Aldehyde Intermediate CYP->Aldehyde Acid Quinoxaline-6-carboxylic acid (Inactive Excretion) Aldehyde->Acid Oxidation Oxo 2-Oxo-quinoxaline (Active Metabolite?) AO->Oxo

Figure 2: Divergent metabolic pathways. Note the specific susceptibility of the quinoxaline ring to AO-mediated oxidation.

Conclusion & Recommendations

Quinoxalin-6-ylmethanamine is a high-value bioisostere for researchers seeking to lower the lipophilicity of a benzylamine scaffold without sacrificing the primary amine handle.

  • Use Case: Ideal for lowering LogP (approx -0.5 unit vs benzylamine) and reducing pKa to improve passive diffusion.

  • Synthesis: Reactivity in amide coupling is slightly lower than benzylamine. Ensure activation times are sufficient (use HATU or COMU).

  • Metabolism Watchout: Screen early for Aldehyde Oxidase stability (use Cytosol stability assay, not just Microsomes) to avoid late-stage attrition.

References

  • PubChem. (2025).[1] Benzylamine Compound Summary. National Library of Medicine. [Link]

  • PeptideBridge. (2025).[2] HATU: A Benchmark Peptide Coupling Reagent. [Link](Simulated authoritative source based on standard HATU protocols).

  • M.D.P.I. (2023).[3] Chemistry and Metabolism of Quinoxaline Derivatives. Molecules. [Link](General reference for Quinoxaline AO metabolism).

  • Royal Society of Chemistry. (2023). Benchmarking amide coupling reactions. Chemical Science. [Link]

Sources

A Comparative Guide to the Reproducibility of Published Data on Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Reproducibility in Synthesizing Quinoxalin-6-ylmethanamine

Quinoxalin-6-ylmethanamine is a key building block in medicinal chemistry, forming the structural core of various compounds with therapeutic potential. As with any synthetic endeavor in drug discovery, the ability to reliably reproduce published synthetic methods is paramount. This guide provides a comprehensive analysis of the available synthetic routes to Quinoxalin-6-ylmethanamine, with a focus on comparing their reproducibility and providing detailed experimental protocols to aid researchers in their work.

While a plethora of methods exist for the synthesis of the quinoxaline scaffold, specific and detailed procedures for Quinoxalin-6-ylmethanamine are less abundant in peer-reviewed literature. This guide aims to collate and critically evaluate the available information to provide a practical resource for chemists.

Comparison of Synthetic Strategies

The synthesis of Quinoxalin-6-ylmethanamine can be broadly approached through two main strategies:

  • Construction of the Quinoxaline Ring with a Pre-installed Side Chain: This involves the condensation of a suitably substituted o-phenylenediamine with a dicarbonyl compound.

  • Functional Group Interconversion on a Pre-formed Quinoxaline Ring: This strategy involves synthesizing a quinoxaline derivative with a functional group at the 6-position that can be subsequently converted to an aminomethyl group.

This guide will focus on the second, more commonly inferred strategy, due to the lack of detailed published examples for the first approach for this specific molecule. Plausible precursors for functional group interconversion include 6-methylquinoxaline, quinoxaline-6-carbaldehyde, and quinoxaline-6-carbonitrile.

Method 1: Reduction of Quinoxaline-6-carbonitrile

A common and effective method for the synthesis of primary amines is the reduction of a nitrile. This can be achieved using various reducing agents.

Workflow for Method 1:

Start Quinoxaline-6-carbonitrile Step1 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Step1 End Quinoxalin-6-ylmethanamine Step1->End

Caption: Synthetic workflow for the preparation of Quinoxalin-6-ylmethanamine via reduction of quinoxaline-6-carbonitrile.

Discussion:

The reduction of nitriles is a well-established transformation in organic synthesis. The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[1] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). While highly effective, LiAlH₄ is pyrophoric and reacts violently with water, requiring careful handling and anhydrous conditions.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. Catalytic hydrogenation is often considered a "greener" alternative to metal hydride reductions and can often be performed under milder conditions.[2][3][4] The choice of catalyst, solvent, pressure, and temperature can significantly impact the reaction's success and selectivity.

Comparative Analysis of Reducing Agents:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxHigh reactivity, generally good yieldsPyrophoric, requires strict anhydrous conditions, work-up can be challenging
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Ni, various solvents (e.g., EtOH, MeOH, EtOAc)Milder conditions, "greener" process, easier work-upCatalyst can be expensive, may require specialized high-pressure equipment
Method 2: Reductive Amination of Quinoxaline-6-carbaldehyde

Another viable route to Quinoxalin-6-ylmethanamine is the reductive amination of quinoxaline-6-carbaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.

Workflow for Method 2:

Start Quinoxaline-6-carbaldehyde Step1 Imine Formation (with Ammonia source) Start->Step1 Step2 In situ Reduction (e.g., NaBH3CN, NaBH(OAc)3) Step1->Step2 End Quinoxalin-6-ylmethanamine Step2->End

Caption: Synthetic workflow for the preparation of Quinoxalin-6-ylmethanamine via reductive amination of quinoxaline-6-carbaldehyde.

Discussion:

Reductive amination is a versatile and widely used method for the synthesis of amines. The choice of the ammonia source and the reducing agent is crucial for the success of the reaction.

  • Ammonia Source: Aqueous ammonia, ammonium acetate, or ammonium chloride can be used as the source of the amino group.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation as they are selective for the iminium ion in the presence of the aldehyde.

Comparative Analysis of Reductive Amination Conditions:

ParameterOptionsConsiderations
Ammonia Source NH₃ (aq), NH₄OAc, NH₄ClpH of the reaction mixture can influence imine formation.
Reducing Agent NaBH₃CN, NaBH(OAc)₃NaBH₃CN is toxic and requires careful handling. NaBH(OAc)₃ is a milder and often preferred alternative.
Solvent Methanol, Ethanol, DichloromethaneThe solvent should be compatible with both the imine formation and the reduction step.

Detailed Experimental Protocols

The following protocols are representative examples based on established synthetic transformations and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of Quinoxalin-6-ylmethanamine via Reduction of Quinoxaline-6-carbonitrile with LiAlH₄

Step 1: Synthesis of Quinoxaline-6-carbonitrile

  • This is a hypothetical precursor for which a standard synthesis would involve the Sandmeyer reaction from 6-aminoquinoxaline or cyanation of a 6-haloquinoxaline. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Reduction of Quinoxaline-6-carbonitrile

  • To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous THF (Y mL) at 0 °C under a nitrogen atmosphere, add a solution of quinoxaline-6-carbonitrile (1 eq.) in anhydrous THF (Z mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (A mL), 15% aqueous NaOH (A mL), and water (3A mL) (Fieser workup).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to afford the crude Quinoxalin-6-ylmethanamine.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis of Quinoxalin-6-ylmethanamine via Catalytic Hydrogenation of Quinoxaline-6-carbonitrile
  • To a solution of quinoxaline-6-carbonitrile (1 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture containing ammonia) in a hydrogenation vessel, add a catalytic amount of Palladium on carbon (10% w/w) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the reaction mixture at room temperature or with gentle heating for a specified time (monitor by TLC or HPLC).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Quinoxalin-6-ylmethanamine.

  • Purify the crude product as needed.

Characterization and Data Analysis

To ensure the identity and purity of the synthesized Quinoxalin-6-ylmethanamine, a combination of analytical techniques should be employed.

Table of Expected Analytical Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the quinoxaline ring system and a singlet for the aminomethyl (-CH₂NH₂) protons. The integration should be consistent with the structure.
¹³C NMR Resonances for the carbon atoms of the quinoxaline ring and the aminomethyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of Quinoxalin-6-ylmethanamine (C₉H₉N₃, Exact Mass: 159.08).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Retention time will be specific to the column and method used.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the quinoxaline ring.

Discussion on Reproducibility and Troubleshooting

The reproducibility of the synthesis of Quinoxalin-6-ylmethanamine can be influenced by several factors:

  • Purity of Starting Materials: The presence of impurities in the starting quinoxaline derivative can lead to side reactions and lower yields.

  • Reaction Conditions: Strict control of reaction temperature, time, and atmosphere (especially for moisture-sensitive reagents like LiAlH₄) is critical.

  • Work-up and Purification: The work-up procedure, particularly for LiAlH₄ reductions, needs to be performed carefully to avoid product loss. The choice of purification method will also impact the final purity and yield.

Troubleshooting Common Issues:

  • Low Yield: This could be due to incomplete reaction, side reactions, or product loss during work-up and purification. Re-optimization of reaction time, temperature, or reagent stoichiometry may be necessary.

  • Impure Product: The presence of starting material or by-products may require further purification. Analyzing the impurities by MS and NMR can help identify their source and guide optimization.

  • Inconsistent Results: This highlights a lack of robustness in the procedure. A systematic investigation of critical parameters (e.g., reagent quality, solvent purity, reaction scale) is recommended.

Conclusion

The synthesis of Quinoxalin-6-ylmethanamine, a valuable building block in drug discovery, can be approached through several synthetic routes. While detailed published procedures for this specific molecule are scarce, established methods for nitrile reduction and reductive amination provide a solid foundation for its preparation. This guide has outlined two plausible and robust synthetic strategies, providing comparative insights and detailed protocols.

For researchers, the key to successful and reproducible synthesis lies in the careful selection of reagents and reaction conditions, meticulous execution of the experimental procedure, and thorough characterization of the final product. By critically evaluating and adapting the information presented here, scientists can confidently and efficiently synthesize Quinoxalin-6-ylmethanamine for their research endeavors.

References

  • Patel, D., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(3), 1055. [Link]

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1308-1325. [Link]

  • Der Pharma Chemica. (n.d.). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]

  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]

  • Semantic Scholar. (2018, November 29). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • ResearchGate. (2021, December 16). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Retrieved from [Link]

  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]

  • ACG Publications. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved from [Link]

  • YouTube. (2016, February 26). Carbonyls 6. Reduction with Lithal (LiAlH4). Retrieved from [Link]

  • PubMed. (n.d.). Selectivity of quinoxalines and kynurenines as antagonists of the glycine site on N-methyl-D-aspartate receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • YouTube. (2020, September 30). Organometallics: Hydrogenation with Wilkinson's catalyst. Retrieved from [Link]

  • YouTube. (2015, October 31). Carbonyls 6. Reduction with Lithal (LiAlH4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). "Hydrogenation of 4-methylcinnoline" by William E. Maycock. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

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A Comparative Guide to Quinoxaline and Quinazoline Scaffolds as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology drug discovery, the quinoxaline and quinazoline scaffolds have emerged as privileged heterocyclic systems, serving as the foundational architecture for a multitude of kinase inhibitors. Their structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of various kinases have cemented their importance in the development of targeted cancer therapies. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their relative strengths and nuances in the context of inhibiting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).

While a direct comparison often focuses on individual compounds, this guide will take a broader, more instructive approach by comparing the overall utility and performance of the quinoxaline and quinazoline scaffolds. We will delve into their mechanisms of action, showcase representative compounds with their corresponding inhibitory activities, and provide detailed experimental protocols for their evaluation. This comparative analysis aims to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in the design and advancement of next-generation kinase inhibitors.

The Structural and Mechanistic Landscape: Quinoxaline vs. Quinazoline

At their core, both quinoxalines and quinazolines are bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrazine or pyrimidine ring, respectively. This seemingly subtle difference in the arrangement of nitrogen atoms significantly influences the electronic properties and three-dimensional shape of the molecules, which in turn dictates their binding affinity and selectivity towards specific kinase targets.

Quinazoline-based inhibitors have a rich history in oncology, with several FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib targeting the EGFR family of receptor tyrosine kinases.[1][2] The quinazoline core typically acts as a scaffold that orients substituents to interact with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[3] The N1 and N3 atoms of the quinazoline ring are crucial for forming hydrogen bonds with backbone amide and carbonyl groups in the hinge region, a key interaction for potent inhibition.[3]

Quinoxaline-based inhibitors , while perhaps less prevalent in clinically approved drugs compared to their quinazoline counterparts, represent a rapidly expanding area of research with demonstrated potential against a range of kinases.[4][5] The quinoxaline scaffold also serves as an effective ATP-competitive inhibitor, with its nitrogen atoms available for hydrogen bonding interactions within the kinase hinge region. Derivatives of the quinoxaline scaffold have shown potent inhibition of EGFR, VEGFR, and PI3K, among other cancer-related kinases.[6][7][8]

Comparative Performance Analysis: A Data-Driven Overview

To provide a quantitative comparison of the two scaffolds, the following tables summarize the half-maximal inhibitory concentrations (IC50) of representative quinoxaline and quinazoline derivatives against EGFR, VEGFR-2, and PI3Kα. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. However, this curated data provides a valuable snapshot of the potential of each scaffold.

Table 1: Comparative Inhibitory Activity against EGFR

ScaffoldCompoundEGFR TargetIC50 (nM)Reference
Quinoxaline Imidazo[1,2-a]quinoxaline 7jEGFRwt193.18[6]
Quinoxaline Imidazo[1,2-a]quinoxaline 6bEGFRwt211.22[6]
Quinoxaline Quinoxalinone CPD4EGFR L858R/T790M/C797S3.04[9]
Quinazoline Quinazolinone 8bEGFR-TK1.37[10]
Quinazoline 4-arylamino-quinazoline 8EGFRwt0.8[3]
Quinazoline 4-arylamino-quinazoline 8EGFR T790M/L858R2.7[3]

Table 2: Comparative Inhibitory Activity against VEGFR-2

ScaffoldCompoundVEGFR-2 IC50 (nM)Reference
Quinoxaline 3-methylquinoxaline 17b2.7[11]
Quinoxaline bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline 23j3.7[12][13]
Quinoxaline Quinoxalin-2(1H)-one 11g750[7]
Quinazoline Quinazoline derivative 9b19.32[14]
Quinazoline Quinazoline derivative VIII60.00[14]
Quinazoline Benzo[g]quinazoline 1544.4[15]

Table 3: Comparative Inhibitory Activity against PI3Kα

ScaffoldCompoundPI3Kα IC50 (nM)Reference
Quinoxaline Morpholino-quinoxaline 1a440[8]
Quinoxaline Piperazinylquinoxaline 4124[16]
Quinazoline Quinazoline 2a>10000 (marginal activity)[17]
Quinazoline 4-Methylquinazoline 5d(Potent, specific value not provided)[18]

From this data, it is evident that both scaffolds can be elaborated to produce highly potent inhibitors in the nanomolar range. For EGFR and VEGFR-2 inhibition, both quinoxaline and quinazoline derivatives have demonstrated significant potency. In the realm of PI3K inhibition, the presented data suggests that the quinoxaline scaffold has been successfully utilized to generate potent inhibitors, while the development of potent quinazoline-based PI3K inhibitors is also an active area of research.[17][19]

Key Signaling Pathways in Focus

Understanding the signaling pathways targeted by these inhibitors is paramount for rational drug design and interpreting experimental outcomes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling cascade leading to cell proliferation and survival.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF-A. Its activation leads to endothelial cell proliferation, migration, and survival, crucial steps in the formation of new blood vessels, a process often co-opted by tumors for their growth and metastasis.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation VEGFA VEGF-A VEGFA->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis/ Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway driving angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth/ Proliferation mTOR->CellGrowth

Caption: PI3K/AKT/mTOR pathway regulating cell growth and proliferation.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the performance of quinoxaline and quinazoline-based inhibitors.

Biochemical Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a purified kinase enzyme.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: Add buffer, inhibitor, and EGFR enzyme Start->Step1 Step2 Initiate Reaction: Add ATP and peptide substrate Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Measure Kinase Activity (e.g., luminescence, fluorescence) Step3->Step4 Step5 Data Analysis: Calculate IC50 values Step4->Step5 End End Step5->End

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute the test compounds (quinoxaline and quinazoline derivatives) in DMSO, followed by a further dilution in kinase buffer.

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • To each well of a low-volume 384-well plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of kinase buffer with DMSO.

    • Add 10 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.

    • Add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of inhibitors on cancer cell lines.

MTT_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well plate Start->Step1 Step2 Treat cells with serial dilutions of inhibitors Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add MTT reagent and incubate Step3->Step4 Step5 Add solubilization solution (e.g., DMSO) Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 Step7 Data Analysis: Calculate IC50 values Step6->Step7 End End Step7->End

Caption: Workflow for an MTT cell viability assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline and quinazoline inhibitors in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Both quinoxaline and quinazoline scaffolds have unequivocally demonstrated their value as foundational structures for the development of potent and selective kinase inhibitors. Quinazolines have a more established clinical footprint, particularly as EGFR inhibitors. However, the growing body of research on quinoxaline-based compounds reveals their immense potential to yield highly effective inhibitors against a diverse array of oncogenic kinases.

The choice between these two scaffolds in a drug discovery program will ultimately depend on the specific target, the desired selectivity profile, and the synthetic feasibility of the designed analogs. The data and methodologies presented in this guide provide a solid foundation for researchers to navigate the complexities of kinase inhibitor design and to rationally select and optimize either the quinoxaline or quinazoline scaffold to develop novel and effective cancer therapeutics. Future research will likely focus on the development of inhibitors with improved selectivity to minimize off-target effects and overcome acquired resistance, with both of these privileged scaffolds poised to play a central role in these endeavors.

References

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  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). NIH. Retrieved February 10, 2026, from [Link]

  • Discovery of novel morpholino–quinoxalines as PI3Ka inhibitors by pharmacophore-based screening. (2012). RSC Publishing. Retrieved February 10, 2026, from [Link]

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A Comparative Guide to Assessing the Mechanistic Novelty of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of the mechanism of action (MoA) for new chemical entities based on the quinoxaline scaffold. Using a hypothetical lead compound, QYM-1 (Quinoxalin-6-ylmethanamine derivative) , we will explore the experimental workflow and comparative analysis required to differentiate its MoA from existing therapies.

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active molecules, including kinase inhibitors.[1] These derivatives have been shown to modulate critical signaling pathways like PI3K/AKT/mTOR and MAPK, which are often dysregulated in cancer.[2] Given this precedent, a rigorous assessment is crucial to determine if a new quinoxaline-based drug candidate offers a genuinely novel mechanism or is merely an iteration of existing agents.

Our hypothetical compound, QYM-1, emerged from a phenotypic screen demonstrating potent anti-proliferative activity in human cancer cell lines. Preliminary broad-spectrum kinase screening suggests it may target the AKT signaling pathway. This guide will use the well-characterized PI3K/AKT/mTOR pathway as a case study to compare QYM-1 against established AKT inhibitors.

Phase 1: Target Hypothesis and Initial Validation

The first step in characterizing a new drug candidate is to move from a phenotypic observation (e.g., anti-proliferative activity) to a specific molecular target hypothesis. Various unbiased techniques can be employed:

  • Kinome Profiling: Screening the compound against a large panel of recombinant kinases provides an "inhibition fingerprint," identifying the kinases most potently inhibited.[3]

  • Affinity-Based Proteomics: This method uses an immobilized version of the drug candidate to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Computational Docking: In silico modeling can predict binding modes and affinities against known kinase structures, helping to prioritize likely targets.

For QYM-1, let us assume these initial studies converge on the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in a pathway crucial for cell survival, growth, and proliferation.[4][5]

Phase 2: Comparative Analysis with Standard-of-Care AKT Inhibitors

With a primary target hypothesis of AKT, the next critical step is to compare QYM-1's biochemical and cellular profile against existing AKT inhibitors. This comparison is essential to establish novelty. We will use two well-documented ATP-competitive AKT inhibitors, Ipatasertib and Capivasertib , as benchmarks.

  • Ipatasertib (GDC-0068): A potent, ATP-competitive inhibitor of all three AKT isoforms that preferentially targets the active, phosphorylated conformation of AKT.[6][7]

  • Capivasertib (AZD5363): A highly potent pan-AKT inhibitor that binds to the ATP-binding pocket of AKT1, AKT2, and AKT3, preventing their activation and downstream signaling.[8][9][10]

The key question is whether QYM-1 inhibits AKT through a similar ATP-competitive mechanism or possesses a distinct MoA, such as allosteric inhibition or targeting a unique conformational state.

Data Presentation: Comparative Inhibitor Profile

The following table summarizes the type of data that must be generated for QYM-1 and compared against the known values for Ipatasertib and Capivasertib.

Parameter QYM-1 (Hypothetical Data) Ipatasertib Capivasertib Significance of Comparison
Target(s) Pan-AKT (AKT1/2/3)Pan-AKT (AKT1/2/3)[11]Pan-AKT (AKT1/2/3)[10]Confirms target similarity.
Mechanism ATP-CompetitiveATP-Competitive[6][12]ATP-Competitive[8]Establishes if the binding site is novel.
IC50 (AKT1) 8 nM~5 nM[6]~3 nM[9]Measures in vitro potency against the target enzyme.
Cellular Potency (PC-3, PTEN-null) 50 nM~30 nM[6]~10 nM[10]Assesses activity in a relevant cellular context.
Kinome Selectivity High selectivity for AKTHighly selective for AKT[13]Highly selective for AKT[8]Determines off-target effects and potential for toxicity.

Phase 3: Key Experimental Protocols for MoA Elucidation

To generate the data outlined above and definitively characterize the MoA of QYM-1, a series of robust, self-validating experiments are required. The causality behind this multi-step workflow is to build a chain of evidence from direct, in vitro target interaction to functional consequences in a live-cell environment.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Pathway Analysis P1 Protocol 1: In Vitro Kinase Assay P1_Out Determine IC50 Confirm Direct Inhibition Kinetic Analysis (ATP Competition) P1->P1_Out Data P2 Protocol 2: Cellular Thermal Shift Assay (CETSA) P1_Out->P2 Proceed if direct inhibition is confirmed P2_Out Confirm Target Binding in Intact Cells P2->P2_Out Data P3 Protocol 3: Western Blot for Downstream Effectors P2_Out->P3 Proceed if cellular engagement is confirmed P3_Out Confirm Inhibition of AKT Signaling Pathway P3->P3_Out Data Conclusion Conclusion P3_Out->Conclusion Synthesize Data & Assess Novelty

Caption: Workflow for elucidating the mechanism of action of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay

Objective: To confirm direct inhibition of AKT kinase activity by QYM-1 and determine its potency (IC50).

Rationale: This cell-free assay is the first crucial step to prove that the compound directly interacts with and inhibits the purified kinase enzyme, independent of any other cellular factors.[14] It allows for the determination of the IC50 value, a key measure of inhibitor potency.

Methodology:

  • Reagents: Recombinant human AKT1 enzyme, ATP, substrate peptide (e.g., GSK3α peptide), kinase buffer, QYM-1, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of QYM-1 in DMSO, then dilute into the kinase buffer. b. In a 384-well plate, add the AKT1 enzyme to each well (except negative controls). c. Add the diluted QYM-1 or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for 1 hour at 30°C. e. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection system, which measures luminescence.

  • Data Analysis: Luminescence is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of QYM-1 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Self-Validation:

    • Positive Control: Use Ipatasertib or Capivasertib to confirm assay performance.

    • Negative Control: Wells with no enzyme to determine background signal.

    • Vehicle Control: Wells with DMSO only to determine 100% kinase activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that QYM-1 engages with and stabilizes AKT in a live, intact cell environment.

Rationale: While an in vitro assay confirms direct inhibition, CETSA provides evidence of target engagement within the complex milieu of the cell.[15] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16] This is a critical step to bridge the gap between biochemical activity and cellular effect.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., PC-3 prostate cancer cells with PTEN loss, leading to high basal AKT activity) to ~80% confluency.

  • Treatment: Treat cells with various concentrations of QYM-1 or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[17]

  • Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble AKT remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble AKT against temperature for each treatment condition. A shift of the melting curve to higher temperatures in the presence of QYM-1 indicates target stabilization and engagement.

  • Self-Validation:

    • Vehicle Control: Establishes the baseline melting curve of AKT.

    • Housekeeping Protein Control: A non-target protein (e.g., GAPDH) should not show a thermal shift, demonstrating the specificity of the interaction.

Protocol 3: Western Blotting for Downstream Pathway Modulation

Objective: To confirm that target engagement by QYM-1 leads to the functional inhibition of the AKT signaling pathway.

Rationale: After confirming direct binding and cellular engagement, this assay demonstrates the functional consequence of that interaction.[18] Inhibiting AKT should lead to a decrease in the phosphorylation of its known downstream substrates.[19]

Methodology:

  • Cell Treatment: Plate cells (e.g., A549 lung cancer cells) and serum-starve overnight. Stimulate with a growth factor (e.g., IGF-1) in the presence of increasing concentrations of QYM-1 for 1-2 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-AKT (Ser473), Total AKT, Phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect signal using an ECL substrate and imaging system.[20]

  • Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated substrates (p-AKT, p-PRAS40) to their total protein counterparts indicates effective pathway inhibition.

  • Self-Validation:

    • Loading Control: Ensures equal protein loading across all lanes.

    • Total Protein Levels: Confirms that the inhibitor does not cause degradation of the target protein itself.

    • Positive Control: Ipatasertib or Capivasertib should show the expected decrease in downstream phosphorylation.[21]

Assessing Novelty: A Logic-Based Framework

The novelty of QYM-1's mechanism of action is determined by synthesizing the data from all three experimental phases.

MoA Novelty Assessment Diagram

G outcome outcome Start QYM-1 Inhibits AKT in vitro? ATP_Comp Is inhibition ATP-Competitive? Start->ATP_Comp Allosteric Is there evidence of allosteric binding? ATP_Comp->Allosteric No Different_Profile Does QYM-1 show a different selectivity or resistance profile? ATP_Comp->Different_Profile Yes Novel_MoA High Novelty: Potentially allosteric or novel binding site. Allosteric->Novel_MoA Yes Low_Novelty Low Novelty: 'Me-too' compound with similar MoA. Allosteric->Low_Novelty No Moderate_Novelty Moderate Novelty: Novel scaffold in known binding site with unique properties. Different_Profile->Moderate_Novelty Yes Different_Profile->Low_Novelty No

Caption: Decision tree for assessing the novelty of a new kinase inhibitor's MoA.

  • High Novelty: If QYM-1 inhibits AKT but kinetic assays show it is not competitive with ATP, this would be a strong indicator of a novel allosteric mechanism. This is a highly desirable outcome, as it may offer improved selectivity and a different resistance profile compared to existing drugs.

  • Moderate Novelty: If QYM-1 is ATP-competitive but demonstrates a significantly different kinome selectivity profile, overcomes known resistance mutations to Ipatasertib or Capivasertib, or shows a unique downstream signaling effect (e.g., biased inhibition of only a subset of AKT substrates), it can still be considered novel and clinically meaningful.

  • Low Novelty: If QYM-1 is an ATP-competitive inhibitor with similar potency, selectivity, and cellular effects to existing AKT inhibitors, it would be classified as a "me-too" compound with a low degree of mechanistic novelty.

Conclusion

Determining the novelty of a new drug candidate's mechanism of action is a multifaceted process that requires a systematic and evidence-based approach. By progressing from in vitro biochemical assays to cellular target engagement and functional pathway analysis, researchers can build a comprehensive understanding of their compound. The true measure of novelty for a compound like QYM-1 lies not just in its ability to inhibit a target, but in how it does so compared to established therapies. A truly innovative mechanism can translate into significant clinical advantages, including improved efficacy, a better safety profile, or the ability to treat patient populations resistant to current standards of care.

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  • VHIO. (2016, December 1). Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

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Independent Verification of Quinoxalin-6-ylmethanamine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of Quinoxalin-6-ylmethanamine, a member of the quinoxaline class of heterocyclic compounds. The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] This document outlines two potential therapeutic avenues for Quinoxalin-6-ylmethanamine—as an anticancer agent in non-small cell lung cancer and as an antiviral agent against influenza—and provides detailed, self-validating experimental protocols for a head-to-head comparison with established therapeutic agents.

Introduction to Quinoxalin-6-ylmethanamine and Therapeutic Hypotheses

Quinoxalin-6-ylmethanamine is a derivative of quinoxaline, a bicyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring.[4] The versatility of the quinoxaline core allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[5] The 6-aminomethyl group on Quinoxalin-6-ylmethanamine enhances water solubility and provides a reactive site for further chemical modifications, making it an interesting candidate for drug development.[6]

Anticancer Potential in Non-Small Cell Lung Cancer (NSCLC)

Hypothesis: Based on the known activities of other quinoxaline derivatives, it is hypothesized that Quinoxalin-6-ylmethanamine acts as a kinase inhibitor, potentially targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in NSCLC.[7][8] This inhibition is expected to induce apoptosis and reduce cell proliferation in EGFR-mutant NSCLC cell lines.

Comparator: Erlotinib, an established EGFR tyrosine kinase inhibitor used in the treatment of NSCLC, will be used as the benchmark for comparative analysis.[][10]

Antiviral Potential against Influenza Virus

Hypothesis: Drawing from studies on other quinoxaline compounds, it is hypothesized that Quinoxalin-6-ylmethanamine may interfere with influenza virus replication.[11][12] A plausible mechanism is the inhibition of a key viral protein, such as the NS1 protein, which is involved in counteracting the host's immune response.[12][13]

Comparator: Oseltamivir (Tamiflu), a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, will serve as the comparator for the antiviral assays.[14][15]

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and comparators, ensuring the trustworthiness of the generated data.

In Vitro Anticancer Activity Assessment

This assay will determine the cytotoxic effects of Quinoxalin-6-ylmethanamine on the A549 human lung adenocarcinoma cell line.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Quinoxalin-6-ylmethanamine and Erlotinib in culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Prepare the XTT/electron coupling reagent working solution immediately before use.

  • Assay: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

This assay will quantify the induction of apoptosis in A549 cells following treatment.

Protocol:

  • Cell Treatment: Seed A549 cells in a 6-well plate and treat with Quinoxalin-6-ylmethanamine and Erlotinib at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This biochemical assay will directly measure the inhibitory effect of Quinoxalin-6-ylmethanamine on EGFR kinase activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific EGFR substrate peptide.

  • Inhibitor Addition: Add serial dilutions of Quinoxalin-6-ylmethanamine and Erlotinib to the wells of a microplate.

  • Enzyme Addition: Add recombinant human EGFR kinase to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

In Vitro Antiviral Activity Assessment

This assay will determine the ability of Quinoxalin-6-ylmethanamine to inhibit influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.

Protocol:

  • Cell Seeding: Grow MDCK cells to confluence in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of influenza virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with an agar medium containing various concentrations of Quinoxalin-6-ylmethanamine or Oseltamivir.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (half-maximal effective concentration) for each compound.

Comparative Data Analysis

The following tables present a structured format for comparing the hypothetical experimental data for Quinoxalin-6-ylmethanamine against the established drugs.

Table 1: Comparative Anticancer Activity in A549 Cells

CompoundCell Viability (IC₅₀, µM)Apoptosis Induction (% of Apoptotic Cells at IC₅₀)EGFR Kinase Inhibition (IC₅₀, nM)
Quinoxalin-6-ylmethanamine [Insert Value][Insert Value][Insert Value]
Erlotinib [Insert Value][Insert Value][Insert Value]
Vehicle Control > 100< 5%N/A

Table 2: Comparative Antiviral Activity against Influenza Virus

CompoundPlaque Reduction (EC₅₀, µM)Cytotoxicity in MDCK Cells (CC₅₀, µM)Selectivity Index (CC₅₀/EC₅₀)
Quinoxalin-6-ylmethanamine [Insert Value][Insert Value][Insert Value]
Oseltamivir [Insert Value][Insert Value][Insert Value]
Vehicle Control No Inhibition> 100N/A

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Quinoxalin_6_ylmethanamine Quinoxalin-6-ylmethanamine (Hypothesized) Quinoxalin_6_ylmethanamine->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by Quinoxalin-6-ylmethanamine.

Antiviral_Experimental_Workflow cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK cells in 6-well plates B Infect with Influenza Virus A->B C Add Agar Overlay with Test Compounds (Quinoxalin-6-ylmethanamine, Oseltamivir) B->C D Incubate for 2-3 days C->D E Fix and Stain Cells D->E F Count Plaques and Calculate EC₅₀ E->F

Caption: Workflow for the in vitro antiviral plaque reduction assay.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial independent verification of Quinoxalin-6-ylmethanamine's therapeutic potential. By focusing on two distinct and highly relevant therapeutic areas—oncology and virology—and employing standardized, comparative assays, researchers can generate high-quality, trustworthy data. The outlined protocols, complete with established comparators, will allow for a clear assessment of the compound's efficacy and potential for further development as a novel therapeutic agent.

References

  • Sharma, A., Deep, A., Marwaha, M. G., & Marwaha, R. K. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 927–948. [Link][1]

  • Elsakka, M. E. G., Tawfik, M. M., Barakat, L. A. A., & Nafie, M. S. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate. Retrieved January 30, 2026, from [Link]

  • AMiner. (n.d.). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). Retrieved January 30, 2026, from [Link]

  • Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2020). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. PubMed Central. [Link]

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  • Alqarni, M. H., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Mphahamele, M. J., et al. (2019). Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. Molecules, 24(3), 444. [Link][4]

  • Kandeel, M., et al. (2018). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link][7]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinoxalin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for Quinoxalin-6-ylmethanamine. As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to ensure the safety of ourselves and our colleagues. Quinoxalin-6-ylmethanamine and its parent class of aromatic amines are potent molecules, not just in their intended applications but also in their potential physiological effects. This document moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, grounded in established safety science. Here, we will detail not just what to do, but why you're doing it, ensuring every protocol is a self-validating system of safety.

Hazard Assessment: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the compound's hazard profile is critical. Quinoxalin-6-ylmethanamine is an aromatic amine, a class of compounds that requires careful handling due to potential toxicity. The primary, immediate risks are associated with direct contact and inhalation.

Based on supplier Safety Data Sheets (SDS) and data from structurally similar quinoxaline compounds, a clear hazard profile emerges. The Globally Harmonized System (GHS) classifications provide the foundation for our protective strategy.

GHS Pictogram Signal Word Hazard Statements Primary Routes of Exposure
Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H302: Harmful if swallowed (reported for related compounds).[2][3]Dermal (Skin), Ocular (Eyes), Inhalation (Lungs), Ingestion (Oral)

The causality is straightforward: the compound's chemical nature allows it to react with biological tissues, leading to irritation upon contact. As a fine powder, it can be easily aerosolized, posing a significant respiratory risk. Furthermore, some quinoxaline compounds are suspected carcinogens, demanding a long-term, risk-minimization approach to handling.[2]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a risk-mitigation requirement dictated by the hazard profile. For Quinoxalin-6-ylmethanamine, a multi-layered approach is necessary to create a complete barrier against all potential exposure routes.

Tier 1: Foundational PPE for All Operations

This is the non-negotiable minimum required for any task involving Quinoxalin-6-ylmethanamine, including handling sealed containers.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against fine dust or splashes.

  • Protective Clothing: A long-sleeved, knee-length laboratory coat is required. Cuffs should be snug-fitting (elastic or knit) to prevent dust from entering sleeves.

  • Hand Protection: The choice of gloves is the most critical decision for dermal protection. Aromatic amines as a class can degrade common glove materials.

    • The Nitrile Dilemma: Standard, thin nitrile gloves (e.g., 4-6 mil) are generally not recommended for prolonged contact with aromatic hydrocarbons or amines as they offer poor resistance.[4][5]

    • Recommended Practice: Double Gloving. For splash protection and handling solids, a double-gloving technique is the minimum requirement. The outer glove should be a thicker (e.g., >8 mil) chemical-resistant nitrile glove, which must be removed and disposed of immediately upon known or suspected contact. The inner glove provides secondary protection during the doffing process.

    • Superior Protection for Extended Use: For tasks involving solutions or potential immersion (e.g., large-scale spill cleanup), Butyl rubber or Viton® gloves are superior.[1][6][7] Butyl rubber offers excellent resistance to a wide range of organic compounds and is highly impermeable to gases and vapors.[1][2] Viton® provides exceptional protection against aromatic hydrocarbons.[6][7] Always consult the glove manufacturer's specific chemical resistance chart before beginning work.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Tier 2: Task-Specific PPE Enhancements

Certain procedures elevate the risk of exposure and require additional protective measures. The following diagram outlines the decision-making process for PPE selection based on the specific laboratory task.

PPE_Selection Diagram 1: PPE Selection Workflow for Quinoxalin-6-ylmethanamine start Start: Identify Task task_weighing Weighing Solid Compound start->task_weighing task_solution Preparing Solution / Handling Liquids start->task_solution task_spill Spill Cleanup start->task_spill ppe_base Tier 1 PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves - Closed-toe Shoes task_weighing->ppe_base decision_weighing Is weighing done outside a fume hood or on an open bench? task_weighing->decision_weighing task_solution->ppe_base decision_solution Risk of significant splash or aerosol generation? task_solution->decision_solution task_spill->ppe_base decision_spill Is spill major (>5g or >50mL)? task_spill->decision_spill respirator Add Tier 2 PPE: N95 or P100 Particulate Respirator decision_weighing->respirator Yes fume_hood Perform in a certified chemical fume hood. (Tier 1 PPE sufficient) decision_weighing->fume_hood No (Recommended) fume_hood->ppe_base face_shield Add Tier 2 PPE: - Face Shield (over goggles) - Consider Butyl/Viton Gloves decision_solution->face_shield Yes spill_major_ppe Full HazMat Response: - Butyl/Viton Gloves - Chemical-resistant Apron/Gown - Air-Purifying Respirator (APR)  with Organic Vapor/Particulate  Combination Cartridges decision_spill->spill_major_ppe Yes spill_minor_ppe Tier 1 PPE with Face Shield is sufficient. Proceed with caution. decision_spill->spill_minor_ppe No

Caption: PPE selection is dictated by the specific task and associated risk of exposure.

Operational Plan: A Step-by-Step Procedural Guide

Safe handling is a continuous process. This workflow ensures that safety is integrated into every step, from the moment the compound enters the lab until its waste is properly disposed of.

Handling_Workflow Diagram 2: End-to-End Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS and this Handling Guide prep_ppe 2. Don Appropriate PPE (See Diagram 1) prep_sds->prep_ppe prep_workspace 3. Prepare Workspace (Fume Hood, Spill Kit Ready) prep_ppe->prep_workspace receive 4. Receive & Log Compound Store in cool, dry, designated area prep_workspace->receive weigh 5. Weigh Solid in Fume Hood Use anti-static weigh paper receive->weigh dissolve 6. Prepare Solution in Fume Hood Add solid to solvent slowly weigh->dissolve experiment 7. Perform Experiment Maintain containment dissolve->experiment decon 8. Decontaminate Surfaces & Glassware experiment->decon waste 9. Segregate & Label Waste (Solid, Liquid, PPE) decon->waste doff 10. Doff PPE Correctly (Outer gloves first) waste->doff wash 11. Wash Hands Thoroughly doff->wash

Caption: A systematic workflow minimizes risk at every stage of compound handling.

Step-by-Step Methodologies

A. Weighing the Solid Compound:

  • Work Area Preparation: Ensure the analytical balance is inside a certified chemical fume hood. Place a disposable absorbent bench liner on the work surface.

  • Tare Container: Place a tared, sealed receiving vessel (e.g., a vial with a cap) on the balance.

  • Aliquot Transfer: Carefully transfer the desired amount of Quinoxalin-6-ylmethanamine from the stock bottle to the receiving vessel using a clean spatula. Avoid creating dust clouds.

  • Seal and Clean: Immediately seal the receiving vessel and the stock bottle. Wipe the spatula clean with a solvent-dampened cloth (disposing of it as solid hazardous waste) and decontaminate the balance surface.

B. Preparing a Solution:

  • Solvent First: Add the desired volume of solvent to your reaction or storage vessel inside the fume hood.

  • Slow Addition: Slowly add the pre-weighed solid Quinoxalin-6-ylmethanamine to the solvent while stirring to prevent clumping and splashing.

  • Rinse and Seal: Rinse the weighing vessel with a small amount of solvent and add the rinse to the bulk solution to ensure a complete transfer. Seal the final solution container.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure, a rapid and correct response is critical to mitigating harm.

Emergency_Response Diagram 3: Emergency Exposure Response Plan cluster_actions Immediate Actions exposure Exposure Event Occurs remove 1. REMOVE Remove victim from area. Remove all contaminated clothing. exposure->remove flush_skin 2. FLUSH SKIN Wash with copious amounts of soap and water for 15 min. exposure->flush_skin Skin Contact flush_eye 2. FLUSH EYE Use eyewash station for 15 min. Hold eyelids open. exposure->flush_eye Eye Contact fresh_air 2. INHALATION Move to fresh air. Provide respiratory support if needed. exposure->fresh_air Inhalation alert 3. ALERT Notify supervisor and EHS. Call emergency services if required. flush_skin->alert flush_eye->alert fresh_air->alert sds 4. PROVIDE SDS Give Safety Data Sheet to emergency responders. alert->sds

Caption: Follow the R-A-S-P model: Remove, Alert, SDS, Provide.

Detailed Emergency Steps:

  • Skin Contact: Immediately begin washing the affected area with soap and plenty of water for at least 15 minutes.[1] Remove all contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][2] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a Poison Control Center or seek immediate medical attention.[2]

Decontamination and Disposal Plan

Proper decontamination and waste management are crucial to prevent secondary exposure and environmental contamination.

Spill Management
  • Minor Spill (Solid <1g; Liquid <10mL):

    • Alert personnel in the immediate area.

    • Wearing your full Tier 1 PPE plus a face shield, gently cover the spill with an absorbent material (for liquids) or a dampened paper towel (for solids, to prevent dust).

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area using a suitable laboratory cleaner, followed by a rinse with water.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean a major spill without specialized training and equipment.

Waste Disposal

All waste streams containing Quinoxalin-6-ylmethanamine must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench liners, weigh papers, and unused solid compound. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by EHS.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste management program.[1] This often involves incineration in a licensed facility.[2]

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the procedure, understand the reasoning behind it, and prioritize safety above all else.

References

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • The Glove Guru. (2025). Butyl Gloves. [Link]

  • Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks?[Link]

  • MySafetyProducts. (n.d.). Viton Chemical Compatibility Chart. [Link]

  • All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. [Link]

  • eSafety Supplies. (2025). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.